molecular formula C20H28N2O9 B3082692 Mal-PEG5-mal

Mal-PEG5-mal

货号: B3082692
分子量: 440.4 g/mol
InChI 键: DDMVLALITLUWEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mal-PEG5-mal is a heterobifunctional poly(ethylene glycol) (PEG) linker of defined molecular weight, featuring a reactive maleimide group at both termini. Maleimide groups selectively react with sulfhydryl (thiol, -SH) groups at a pH between 6.5 and 7.5 to form stable thioether linkages . This makes this compound an essential tool in bioconjugation for crosslinking peptides, proteins, and other surfaces that contain available thiol groups . The "PEG5" core consists of five repeating ethylene oxide units, which increases the solubility, stability, and biocompatibility of conjugated molecules while reducing immunogenicity . In research and pharmaceutical development, this compound is used to improve the pharmacokinetic properties of therapeutic agents. PEGylation prolongs circulation time in the bloodstream, reduces renal clearance, and protects conjugated drugs from proteolytic degradation . A key application is in the development of stealth nanocarriers; by conjugating PEG to nanoparticle surfaces, researchers can minimize opsonization and uptake by phagocytic cells, thereby extending circulation half-life and improving delivery efficiency . This bifunctional reagent is also critical for constructing complex molecular architectures, such as antibody-drug conjugates (ADCs) and peptide-PEG conjugates for targeted drug delivery and diagnostic imaging . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

1-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O9/c23-17-1-2-18(24)21(17)5-7-27-9-11-29-13-15-31-16-14-30-12-10-28-8-6-22-19(25)3-4-20(22)26/h1-4H,5-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMVLALITLUWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Maleimide-PEG5-Maleimide (Mal-PEG5-Mal)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the homobifunctional crosslinker, Maleimide-PEG5-Maleimide (Mal-PEG5-Mal). While specific experimental data for this exact molecule is not extensively published, its characteristics and functionalities can be thoroughly understood from the well-documented chemistry of its constituent parts: the maleimide reactive groups and the polyethylene glycol (PEG) spacer.

Core Structure and Chemical Properties

This compound is a crosslinking reagent characterized by a central hydrophilic polyethylene glycol (PEG) chain composed of five repeating ethylene glycol units, flanked on both ends by reactive maleimide groups. The maleimide moieties are specifically reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. This bifunctionality allows for the covalent conjugation of two thiol-containing molecules. The PEG linker enhances the solubility and biocompatibility of the resulting conjugate.

The fundamental reaction involves the Michael addition of a thiol to the double bond of the maleimide ring, a reaction that proceeds with high efficiency and specificity under mild, near-neutral pH conditions (pH 6.5-7.5).[1][2]

Table 1: Inferred Chemical and Physical Properties of this compound

PropertyValueSource/Justification
Molecular Formula C22H30N2O9Inferred from the structure: two maleimide groups (C4H2NO2 each) and a PEG5 chain (C10H20O6) with linking atoms.
Molecular Weight ~466.5 g/mol Calculated based on the inferred molecular formula.
Solubility Soluble in water and many organic solvents (e.g., DMSO, DMF, DCM).[3][4][5]The hydrophilic PEG chain imparts aqueous solubility, a common feature of PEGylated compounds.
Reactivity Maleimide groups react specifically with thiol (-SH) groups.This is the defining characteristic of maleimide-based crosslinkers.
Storage Conditions -20°C, protected from light and moisture.Standard storage condition for maleimide-containing reagents to prevent degradation.

Experimental Protocols

The following is a generalized protocol for the conjugation of a thiol-containing protein (Protein-SH) to another thiol-containing molecule using this compound as a crosslinker. This protocol should be optimized for specific applications.

Materials:
  • Protein-SH (e.g., a cysteine-containing peptide or protein)

  • Thiol-containing molecule of interest

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 6.5-7.5, containing EDTA (1-10 mM) to prevent disulfide bond formation.

  • Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis to remove unreacted crosslinker and byproducts.

Procedure:
  • Preparation of Reactants:

    • Dissolve the Protein-SH and the other thiol-containing molecule in the conjugation buffer. If the protein has existing disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

    • Dissolve the this compound in a compatible organic solvent (e.g., DMSO) at a high concentration and then dilute it into the conjugation buffer immediately before use.

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the first thiol-containing molecule. The molar ratio of this compound to the thiol will need to be optimized but can start at a 10- to 20-fold molar excess of the crosslinker.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

    • Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry to observe the formation of the singly-conjugated intermediate.

  • Purification of the Intermediate (Optional but Recommended):

    • Remove the excess this compound from the reaction mixture using SEC or dialysis. This will prevent the formation of unwanted homodimers of the second thiol-containing molecule.

  • Second Conjugation Reaction:

    • Add the second thiol-containing molecule to the purified intermediate.

    • Allow the reaction to proceed under the same conditions as the first conjugation step.

  • Quenching the Reaction:

    • Add a molar excess of the quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups and stop the conjugation process.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatography technique (e.g., SEC) to separate the desired crosslinked product from unreacted molecules and byproducts.

  • Characterization:

    • Analyze the final product using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and purity.

Visualizing Core Mechanisms and Workflows

The following diagrams illustrate the key chemical reaction and a typical experimental workflow involving this compound.

G Figure 1: Maleimide-Thiol Conjugation Reaction cluster_0 Reactants cluster_1 Product Maleimide Maleimide Group (on PEG linker) Thioether Stable Thioether Bond Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Thiol Group (-SH on biomolecule) Thiol->Thioether

Caption: Reaction of a maleimide with a thiol to form a stable thioether bond.

G Figure 2: Crosslinking Workflow with this compound A Molecule A (with Thiol Group) C Intermediate Complex (Molecule A-PEG5-Mal) A->C Step 1: First Conjugation B This compound (Crosslinker) B->C E Final Conjugate (Molecule A-PEG5-Molecule B) C->E Step 2: Second Conjugation D Molecule B (with Thiol Group) D->E F Purification (e.g., SEC) E->F Step 3: Final Purification

Caption: Workflow for crosslinking two thiol-containing molecules using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): Mal-PEG linkers are widely used to conjugate cytotoxic drugs to monoclonal antibodies. The maleimide groups can react with cysteines (native or engineered) on the antibody, creating a stable linkage.

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), Mal-PEG linkers can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Hydrogel Formation: The bifunctional nature of this compound allows it to act as a crosslinker in the formation of hydrogels. By reacting with thiol-functionalized polymers, it can create a three-dimensional network suitable for tissue engineering and drug delivery.

  • Surface Modification: Surfaces of materials like nanoparticles or biosensors can be functionalized with thiol groups and then reacted with this compound to attach other molecules, enhancing biocompatibility and reducing non-specific protein adsorption.

  • Bioconjugation: This linker is ideal for creating specific and stable connections between different types of biomolecules, such as peptides, proteins, and oligonucleotides, for various research and diagnostic purposes.

References

An In-depth Technical Guide to Mal-PEG5-mal: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, Mal-PEG5-mal (Maleimide-Polyethylene Glycol-Maleimide). This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily for its role as a flexible linker to connect two biomolecules, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, provides experimental protocols for its use, and illustrates its mechanism of action in relevant biological pathways.

Core Chemical Properties and Specifications

This compound is a homobifunctional crosslinker featuring two maleimide groups at either end of a five-unit polyethylene glycol (PEG) spacer. The maleimide groups are highly selective for sulfhydryl (thiol) groups, forming stable thioether bonds. The PEG linker itself is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.

Quantitative Data Summary
PropertySpecificationReference
Molecular Weight 440.44 g/mol [1]
Purity Typically >95% or >98% depending on the supplier[2][3][4]
Physical Form Can range from an oil to a solid[2]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.
Solubility Soluble in DMSO, DCM, DMF, THF, and Acetonitrile.

Experimental Protocols

The primary application of this compound is the conjugation of thiol-containing molecules. The following is a generalized protocol for the conjugation of a protein to another molecule using this compound.

Protocol: Protein-Molecule Conjugation using this compound

Objective: To covalently link a protein (containing a free cysteine) to a thiol-containing small molecule or peptide.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Thiol-containing molecule

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving the linker

  • Reaction buffer (pH 6.5-7.5)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10-20 mM.

  • Reaction of Protein with this compound:

    • Ensure the protein solution is at a pH between 6.5 and 7.5 for optimal maleimide-thiol reactivity.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Removal of Excess Linker:

    • Purify the protein-PEG-maleimide conjugate using a size-exclusion chromatography (SEC) column to remove the unreacted this compound.

  • Conjugation to the Second Thiol-Containing Molecule:

    • Add the thiol-containing molecule to the purified protein-PEG-maleimide conjugate in a reaction buffer at pH 6.5-7.5. A 5- to 10-fold molar excess of the thiol-containing molecule is recommended.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Final Purification:

    • Purify the final protein-PEG-molecule conjugate using SEC to remove any unreacted thiol-containing molecule and other byproducts.

  • Characterization:

    • The final conjugate can be characterized by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the precise mass of the conjugate.

Signaling Pathways and Mechanisms of Action

A prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The Ubiquitin-Proteasome System in PROTAC-mediated Protein Degradation

The this compound linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and length of the PEG linker are crucial for allowing the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.

Below is a diagram illustrating the general workflow for a bioconjugation experiment using a maleimide-PEG linker and the signaling pathway of PROTAC-mediated protein degradation.

experimental_workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Conjugation Protein_Thiol Protein with Thiol Group Protein_PEG_Mal Protein-PEG-Maleimide Protein_Thiol->Protein_PEG_Mal + this compound (pH 6.5-7.5) Mal_PEG5_Mal This compound Final_Conjugate Final Conjugate Protein_PEG_Mal->Final_Conjugate + Molecule-SH Molecule_Thiol Molecule with Thiol Group

Bioconjugation workflow using this compound.

PROTAC_pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC (Ligand-Linker-Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitin Transfer Ub Ubiquitin Ub->Ubiquitinated_Target Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

References

The Strategic Role of Mal-PEG5-Mal in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the targeted degradation of disease-causing proteins. These heterobifunctional molecules are meticulously designed constructs, comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that bridges these two entities. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the pivotal ternary complex. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have gained prominence. This technical guide delves into the specific role and application of the homobifunctional Maleimide-PEG5-Maleimide (Mal-PEG5-Mal) linker in PROTAC synthesis.

Core Concepts: The Function of PEG and Maleimide Moieties in PROTACs

The this compound linker offers a unique combination of a flexible, hydrophilic spacer with reactive ends, making it a valuable tool in the PROTAC synthesis toolkit.

Polyethylene Glycol (PEG) Core: The central PEG5 component consists of five repeating ethylene glycol units. The inclusion of a PEG chain in a PROTAC linker imparts several desirable physicochemical properties:

  • Enhanced Solubility: PROTACs are often large molecules with molecular weights exceeding the conventional "rule of five," which can lead to poor aqueous solubility. The hydrophilic nature of the PEG chain can significantly improve the solubility of the final PROTAC molecule, which is crucial for its biological activity and formulation.[1][2][3]

  • Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While excessive PEGylation can hinder cellular uptake, a PEG linker can adopt a folded conformation, shielding the polar surface area of the PROTAC and facilitating its passage across the cell membrane.[3]

  • Optimal Linker Length and Flexibility: The length of the linker is a critical parameter that dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4] A linker that is too short may cause steric clashes between the POI and the E3 ligase, while an overly long linker can lead to an unstable complex. The PEG chain provides flexibility and allows for systematic variation of the linker length to achieve the optimal distance and orientation for efficient ubiquitination.

Maleimide Reactive Groups: The terminal maleimide groups are highly specific reactive handles for conjugation.

  • Thiol-Specific Reactivity: Maleimides react efficiently and specifically with sulfhydryl (thiol) groups, typically found in cysteine residues, to form stable thioether bonds. This reaction proceeds readily at physiological pH (6.5-7.5), making it ideal for bioconjugation. This specificity allows for the precise attachment of the linker to cysteine residues on the warhead (POI ligand) or the E3 ligase ligand.

Data Presentation: Physicochemical Properties and Impact on Efficacy

The selection of the linker is a critical step in optimizing a PROTAC's performance. The following tables summarize key data on the this compound linker and the general impact of PEG linker length on PROTAC efficacy.

Table 1: Physicochemical Properties of this compound Linker

PropertyValueReference
Molecular Weight 440.44 g/mol
Chemical Formula C20H28N2O9N/A
Structure Maleimide-(CH2CH2O)5-MaleimideN/A

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BTK CRBN18-atom PEG-based~6>90
BTK CRBN<11-atom PEG-basedActivity AblatedN/A
TBK1 VHL21-atom (Alkyl/Ether)396
TBK1 VHL29-atom (Alkyl/Ether)29276
BRD4 CRBN10-12 atom (PEG)Potent DegradationN/A
BRD4 CRBN>15 atom (PEG)Reduced DegradationN/A

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation.

Experimental Protocols

The synthesis of a PROTAC using a homobifunctional linker like this compound requires a sequential conjugation strategy to prevent the formation of undesired dimers of the warhead or the E3 ligase ligand. The following is a detailed, generalized protocol.

Protocol 1: Sequential Synthesis of a PROTAC using this compound

This protocol assumes the availability of a thiol-containing warhead (Warhead-SH) and a thiol-containing E3 ligase ligand (E3 Ligase-SH).

Materials and Reagents:

  • Warhead-SH (1.0 eq)

  • This compound (1.2 eq)

  • E3 Ligase-SH (1.5 eq)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5, degassed)

  • Reducing agent (e.g., TCEP, optional for pre-reduction of disulfides)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS)

Step 1: Synthesis of the Warhead-Linker Intermediate (Warhead-S-PEG5-Mal)

  • Preparation of Warhead-SH: If the warhead contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP in degassed buffer for 30 minutes at room temperature to ensure the presence of a free thiol.

  • Reaction Setup: Dissolve Warhead-SH (1.0 eq) in the reaction buffer. In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF or DMSO.

  • First Conjugation: Slowly add the this compound solution to the Warhead-SH solution with gentle stirring.

  • Reaction Conditions: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light and conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired Warhead-S-PEG5-Mal intermediate and the consumption of the starting materials.

  • Purification: Upon completion, purify the Warhead-S-PEG5-Mal intermediate using preparative HPLC to remove unreacted Warhead-SH and excess this compound.

Step 2: Synthesis of the Final PROTAC (Warhead-S-PEG5-S-E3 Ligase)

  • Preparation of E3 Ligase-SH: Similar to the warhead, if the E3 ligase ligand contains disulfide bonds, pre-treat with TCEP.

  • Reaction Setup: Dissolve the purified Warhead-S-PEG5-Mal intermediate (1.0 eq) in the reaction buffer. Dissolve the E3 Ligase-SH (1.5 eq) in the reaction buffer.

  • Second Conjugation: Add the E3 Ligase-SH solution to the Warhead-S-PEG5-Mal solution.

  • Reaction Conditions: Incubate the reaction mixture under the same conditions as the first conjugation (room temperature for 2-4 hours or overnight at 4°C, protected from light, under an inert atmosphere).

  • Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC to remove any unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key processes involved in PROTAC synthesis and action.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final PROTAC Synthesis Warhead-SH Warhead-SH Intermediate Warhead-S-PEG5-Mal Warhead-SH->Intermediate Conjugation This compound This compound This compound->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Conjugation Purification1 HPLC Purification Intermediate->Purification1 E3_Ligase_SH E3 Ligase-SH E3_Ligase_SH->Final_PROTAC Purification2 HPLC Purification Final_PROTAC->Purification2

PROTAC Synthesis Workflow

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

PROTAC-Mediated Protein Degradation

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, particularly when the warhead and E3 ligase ligand are amenable to conjugation via thiol groups. The PEG5 core provides the necessary flexibility and hydrophilicity to improve the physicochemical properties of the resulting PROTAC, while the maleimide ends allow for specific and stable conjugation. A carefully planned sequential synthesis strategy is essential to successfully utilize this homobifunctional linker. The optimization of linker length, as illustrated by the compiled data, remains a critical aspect of PROTAC design to ensure the formation of a stable and productive ternary complex, ultimately leading to potent and selective protein degradation. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and synthesis of novel PROTACs utilizing the this compound linker.

References

Applications of PEG Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, offering a versatile means to enhance the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles. This technical guide provides an in-depth exploration of the core applications of PEG linkers, focusing on their role in drug delivery, protein and peptide modification, and diagnostics. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key conjugation chemistries, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this critical technology.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1] PEG linkers, or PEG spacers, are chemically functionalized PEG molecules that serve as flexible connectors between two or more molecular entities.[1] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has become a cornerstone of biopharmaceutical development.[2]

The primary advantages of incorporating PEG linkers in bioconjugates include:

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic drugs and proteins, preventing aggregation and improving formulation stability.[2][3]

  • Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance and shields it from proteolytic degradation, thereby extending its plasma half-life.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.

  • Improved Pharmacokinetics: By extending circulation time and reducing immunogenicity, PEGylation can lead to improved drug exposure at the target site.

Types of PEG Linkers

PEG linkers can be classified based on their structure and the reactivity of their terminal functional groups.

  • Linear PEGs: These are straight-chain polymers with one or two functional end groups.

  • Branched PEGs: These consist of multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and shielding effect.

  • Monofunctional PEGs (mPEG): These have a single reactive group, with the other terminus capped with a non-reactive group (e.g., methoxy). They are commonly used to prevent cross-linking.

  • Homobifunctional PEGs: These possess two identical reactive groups, making them suitable for cross-linking identical molecules or for applications where the same chemistry is used for both conjugation steps.

  • Heterobifunctional PEGs: These linkers have two different reactive groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly useful in the construction of complex bioconjugates like ADCs.

A logical workflow for selecting the appropriate PEG linker is crucial for successful bioconjugation.

PEG_Linker_Selection_Workflow start Define Application (e.g., ADC, Protein PEGylation) biomolecule Identify Biomolecule(s) and Available Functional Groups (-NH2, -SH, -COOH) start->biomolecule functional_group Choose Reactive Groups (NHS ester, Maleimide, etc.) biomolecule->functional_group linker_type Select Linker Architecture (Linear, Branched, Y-shaped) peg_length Determine Optimal PEG Length (Solubility, Steric Hindrance) linker_type->peg_length functional_group->linker_type conjugation Perform Conjugation Reaction peg_length->conjugation purification Purify Bioconjugate (SEC, IEX, HIC) conjugation->purification characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization end Final Bioconjugate characterization->end

Figure 1: Logical workflow for selecting a suitable PEG linker.

Applications of PEG Linkers

Drug Delivery

In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, enhancing the ADC's solubility, stability, and pharmacokinetic profile. Hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the ADC's properties.

PEGylation of liposomes creates a hydrophilic shell that sterically hinders the binding of opsonins, thereby reducing uptake by the reticuloendothelial system (RES) and prolonging circulation time. This "stealth" characteristic allows for enhanced accumulation of the liposomal drug at tumor sites through the enhanced permeability and retention (EPR) effect.

Protein and Peptide Modification

PEGylation is widely used to improve the therapeutic properties of proteins and peptides. By increasing the molecule's size and masking it from the immune system, PEGylation can significantly extend its half-life and reduce its immunogenicity.

Diagnostics and Biosensors

In diagnostics, PEG linkers can be used to immobilize antibodies or other biomolecules onto sensor surfaces while maintaining their biological activity. The PEG spacer minimizes non-specific binding and improves the accessibility of the biorecognition element.

Quantitative Data on the Impact of PEGylation

The following tables summarize quantitative data on the effects of PEGylation on key biopharmaceutical parameters.

Table 1: Effect of PEGylation on Protein Half-Life

ProteinPEG Size (kDa)Unmodified Half-LifePEGylated Half-LifeFold Increase
Interferon-α--5-10x longer than native5-10
rhTIMP-1201.1 hours28 hours~25
PEG6-18 minutes-
PEG50-16.5 hours-

Data compiled from multiple sources.

Table 2: Impact of PEG Linker Length on ADC Clearance

ADC ConstructPEG Linker LengthClearance Rate (mL/kg/day)
Non-binding IgG-MMAENo PEG~8.5
Non-binding IgG-MMAEPEG8Slower clearance than no PEG

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 3: Effect of PEG Linker Length on ADC In Vitro Cytotoxicity

Antibody-PayloadPEG Linker LengthCell LineIC50 (nM)
Trastuzumab-MMAEPEG4SK-BR-30.1
Trastuzumab-MMAEPEG8SK-BR-30.2
Trastuzumab-MMAEPEG12SK-BR-30.5

This table provides a qualitative and quantitative overview from the available literature.

Table 4: Impact of PEG Molecular Weight on Drug Solubility

DrugPEG Molecular WeightSaturated Solubility (µg/mL)
Simvastatin-8.74
Simvastatin Solid DispersionPEG 1200024.83

The results confirmed the influence of PEG molecular weight on drug dissolution rate from solid dispersion systems.

Experimental Protocols

Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an NHS-ester-functionalized PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Preparation: Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using SEC or IEX.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, which will show an increase in apparent molecular weight for the PEGylated protein. Further characterization can be performed using mass spectrometry and HPLC.

Thiol-Reactive PEGylation using Maleimide

This protocol details the conjugation of a maleimide-functionalized PEG to free sulfhydryl groups (e.g., cysteine residues) on a protein.

Materials:

  • Protein solution with free thiols (1-10 mg/mL in a thiol-free, degassed buffer, pH 6.5-7.5, e.g., PBS with EDTA)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Purification system (SEC or IEX)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Preparation: Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted PEG-Maleimide and purify the PEGylated protein using SEC or IEX.

  • Characterization: Characterize the conjugate using SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.

An overview of a typical protein PEGylation workflow is presented below.

Protein_PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (Buffer Exchange, Concentration) reaction Mix Protein and PEG Reagent (Control Molar Ratio, pH, Temp) prep_protein->reaction prep_peg Prepare PEG Reagent (Dissolve in Anhydrous Solvent) prep_peg->reaction incubation Incubate for a Defined Time reaction->incubation quenching Quench the Reaction (Add Excess Amine or Thiol) incubation->quenching sec Size-Exclusion Chromatography (SEC) quenching->sec iex Ion-Exchange Chromatography (IEX) quenching->iex hic Hydrophobic Interaction Chromatography (HIC) quenching->hic sds_page SDS-PAGE (Assess MW Shift) sec->sds_page iex->sds_page hic->sds_page mass_spec Mass Spectrometry (Confirm Conjugation & Purity) sds_page->mass_spec hplc HPLC (Purity & Isomer Separation) mass_spec->hplc final_product Purified & Characterized PEGylated Protein hplc->final_product

Figure 2: Experimental workflow for protein PEGylation.

Signaling Pathways Modulated by PEGylated Therapeutics

PEGylated therapeutics can modulate cellular signaling pathways. A notable example is PEGylated interferon-alpha (PEG-IFN-α), which is used in the treatment of hepatitis C and some cancers.

PEG-IFN-α and the JAK-STAT Pathway

PEG-IFN-α binds to the type I interferon receptor (IFNAR), which activates the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway. This leads to the transcription of interferon-stimulated genes (ISGs) that have antiviral and antiproliferative effects.

PEG-IFN-α and the Wnt/β-catenin Pathway

Recent studies have shown that PEG-IFN-α can also inhibit the Wnt/β-catenin signaling pathway. It upregulates RanBP3, a nuclear export factor for β-catenin, leading to decreased nuclear β-catenin and reduced transcription of its target genes, such as cyclin D1. This provides a potential mechanism for the anti-tumor effects of PEG-IFN-α.

PEG_IFN_Signaling cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNAR JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1_2 STAT1/STAT2 JAK1->STAT1_2 Phosphorylates TYK2->STAT1_2 Phosphorylates pSTAT1_2 pSTAT1/pSTAT2 ISGF3 ISGF3 Complex pSTAT1_2->ISGF3 Forms complex with IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocates to nucleus and binds beta_catenin_cyt β-catenin beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc Nuclear Import RanBP3 RanBP3 RanBP3->beta_catenin_nuc Promotes nuclear export of ISG ISG Transcription (Antiviral/Antiproliferative) ISRE->ISG Induces TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds CyclinD1 Cyclin D1 Transcription (Cell Proliferation) TCF_LEF->CyclinD1 Induces PEG_IFN PEG-IFN-α PEG_IFN->IFNAR Binds PEG_IFN->RanBP3 Upregulates

Figure 3: Signaling pathways modulated by PEG-IFN-α.

Conclusion

PEG linkers are a powerful and versatile technology in the field of bioconjugation. By carefully selecting the appropriate PEG linker architecture, length, and functional groups, researchers can significantly improve the therapeutic potential of a wide range of biomolecules. The ability to enhance solubility, stability, and circulation half-life while reducing immunogenicity has led to the successful development of numerous PEGylated drugs. As our understanding of the structure-function relationships of PEGylated bioconjugates continues to grow, so too will the opportunities for developing novel and more effective therapies.

References

An In-depth Technical Guide on Mal-PEG5-mal for Selective Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the degrader.

This technical guide focuses on the Mal-PEG5-mal linker, a bifunctional polyethylene glycol (PEG) linker featuring terminal maleimide groups. The maleimide moieties provide reactive handles for conjugation to thiol-containing molecules, while the PEG5 chain offers hydrophilicity and a defined spatial separation between the two ends of the PROTAC. This guide will delve into the synthesis, experimental applications, and underlying signaling pathways relevant to the use of this compound in selective protein degradation.

Core Concepts of this compound in PROTACs

The this compound linker serves as a versatile scaffold for the construction of PROTACs. Its key features include:

  • Bifunctional Maleimide Groups: Maleimides are highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. This specific reactivity allows for the covalent attachment of cysteine-containing peptides or small molecules. In the context of PROTACs, this can be utilized to attach either the warhead or the E3 ligase ligand, provided they are functionalized with a thiol group.

  • PEG5 Spacer: The pentaethylene glycol (PEG5) spacer imparts several advantageous properties. Its hydrophilic nature can improve the solubility of the overall PROTAC molecule, which is often a challenge for these relatively large compounds. The defined length of the PEG5 linker provides precise control over the distance between the target protein and the E3 ligase, a critical parameter for optimal ternary complex formation and subsequent ubiquitination. The flexibility of the PEG chain can also facilitate the proper orientation of the bound proteins.

Data Presentation: Efficacy of a Representative BRD4-Targeting PROTAC with a Maleimide-PEG Linker

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Reference
dBET1BRD4VHL LigandPEG-basedMV-4-11 (AML)18>95[1]

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical BRD4-targeting PROTAC using a this compound linker and for the subsequent evaluation of its biological activity.

Protocol 1: Synthesis of a JQ1-Mal-PEG5-mal-Pomalidomide PROTAC

This protocol outlines a plausible synthetic route for a BRD4-targeting PROTAC where JQ1 (a BRD4 inhibitor) and pomalidomide (a Cereblon E3 ligase ligand) are conjugated via a this compound linker. This synthesis assumes the prior preparation of thiol-functionalized JQ1 and pomalidomide derivatives.

Materials:

  • Thiol-functionalized JQ1 (JQ1-SH)

  • Thiol-functionalized Pomalidomide (Pomalidomide-SH)

  • This compound

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Step 1: Conjugation of JQ1-SH to this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add JQ1-SH (1 equivalent) to the solution.

    • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS. The reaction should show the formation of the mono-substituted JQ1-PEG5-mal product.

    • Upon completion, purify the intermediate product by preparative HPLC to isolate the JQ1-PEG5-mal conjugate.

  • Step 2: Conjugation of Pomalidomide-SH to JQ1-PEG5-mal:

    • Dissolve the purified JQ1-PEG5-mal (1 equivalent) in anhydrous DMF.

    • Add Pomalidomide-SH (1.5 equivalents) to the solution.

    • Add DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight, monitoring by LC-MS for the formation of the final PROTAC product.

    • Upon completion, purify the final JQ1-Mal-PEG5-mal-Pomalidomide PROTAC by preparative HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for Quantifying Protein Degradation

This protocol describes how to assess the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MV-4-11 for BRD4)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Incubate with the primary antibody for the loading control.

    • Wash and incubate with the appropriate secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This assay measures the proximity of the target protein and the E3 ligase in live cells, indicating the formation of the ternary complex.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-fused target protein (e.g., BRD4-NLuc) and HaloTag®-fused E3 ligase (e.g., HaloTag®-CRBN)

  • Transfection reagent

  • HaloTag® NanoBRET® 618 Ligand

  • NanoBRET® Nano-Glo® Substrate

  • PROTAC stock solution

  • White, 96- or 384-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the BRD4-NLuc and HaloTag®-CRBN expression vectors.

  • Assay Plate Preparation:

    • Seed the transfected cells into the assay plate.

  • HaloTag® Labeling:

    • Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

  • PROTAC Treatment:

    • Add serial dilutions of the PROTAC to the wells.

  • Luminescence Measurement:

    • Add the NanoBRET® Nano-Glo® Substrate.

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618) signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET® ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates ternary complex formation.

Signaling Pathways and Experimental Workflows

The development and validation of a PROTAC involves a systematic workflow and an understanding of the relevant cellular signaling pathways.

PROTAC Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation design PROTAC Design (Warhead, Linker, E3 Ligand) synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification ternary_complex Ternary Complex Formation (e.g., NanoBRET) purification->ternary_complex degradation Protein Degradation (e.g., Western Blot, HiBiT) ternary_complex->degradation downstream Downstream Effects (e.g., Cell Viability, Pathway Analysis) degradation->downstream downstream->design Optimization

A typical workflow for PROTAC development and evaluation.
Signaling Pathway: PROTAC-Mediated Protein Degradation

The core mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 Ub Transfer E2->E3 Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

The mechanism of PROTAC-induced protein degradation.
Signaling Pathway: Downstream Effects of BRD4 Degradation

Degradation of BRD4, a key epigenetic reader, has significant downstream effects on cancer-related signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways, by downregulating the expression of oncogenes like MYC.

BRD4_Downstream_Effects cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4_Degrader BRD4 PROTAC BRD4 BRD4 BRD4_Degrader->BRD4 Degrades Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds Transcription Transcription BRD4->Transcription Promotes MYC_Gene MYC Gene MYC_mRNA MYC mRNA Transcription->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway MYC_Protein->PI3K_AKT_mTOR Activates NFkB NF-κB Pathway MYC_Protein->NFkB Activates Cell_Proliferation Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation Promotes NFkB->Cell_Proliferation Promotes

Downstream signaling effects of BRD4 degradation.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of PROTACs for selective protein degradation. Its bifunctional maleimide groups allow for specific conjugation chemistries, while the PEG5 spacer provides favorable physicochemical properties and spatial control. Although specific degradation data for a this compound-containing PROTAC is not yet widely published, the experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis and evaluation of such molecules. By understanding the core principles of PROTAC design, the intricacies of the relevant signaling pathways, and the application of quantitative biological assays, researchers can effectively leverage linkers like this compound to develop novel and potent protein degraders for therapeutic and research applications.

References

The Hydrophilic Advantage: A Technical Guide to PEG Spacers in Drug Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Polyethylene glycol (PEG) has emerged as an indispensable tool in linker technology, primarily owing to its profound hydrophilic properties. The incorporation of PEG spacers can dramatically influence a drug conjugate's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic index.[1][2] This technical guide provides an in-depth exploration of the hydrophilic characteristics of PEG spacers, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

The Impact of PEG Hydrophilicity on Physicochemical Properties

The inherent hydrophilicity of PEG chains, composed of repeating ethylene oxide units, imparts a number of desirable attributes to drug conjugates.[3] Each ether oxygen in the PEG backbone can form hydrogen bonds with approximately three water molecules, creating a hydration shell that effectively masks the often hydrophobic nature of cytotoxic payloads or small molecule binders.[4] This "stealth" effect has several critical consequences.[3]

Enhanced Aqueous Solubility

A primary challenge in the development of ADCs and PROTACs is the poor aqueous solubility of many potent cytotoxic drugs and complex small molecules. Aggregation of these hydrophobic moieties can lead to manufacturing difficulties, reduced efficacy, and increased immunogenicity. The inclusion of PEG spacers significantly enhances the overall water solubility of the conjugate, allowing for higher drug-to-antibody ratios (DARs) in ADCs and improving the formulation of PROTACs.

Reduced Aggregation and Immunogenicity

By masking hydrophobic regions, PEGylation prevents the non-specific interactions that lead to protein aggregation. This improved stability is crucial for maintaining the biological activity and safety of the therapeutic. Furthermore, the hydration shell created by the PEG spacer can shield the conjugate from recognition by the immune system, thereby reducing its immunogenicity. While rare, it is important to note that immune responses to PEG itself have been documented, primarily with high molecular weight PEGs not typically used in linker applications.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a key variable that can be fine-tuned to optimize the properties of a drug conjugate. Generally, a longer PEG chain imparts greater hydrophilicity, leading to more pronounced effects on solubility and pharmacokinetics. However, there is often a trade-off with binding affinity and in vitro potency, where longer linkers may introduce steric hindrance.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key biopharmaceutical parameters.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Impact of PEG Spacer Length on Binding Affinity (IC50) of a Bombesin Antagonist

PEG Spacer Length (n)IC50 (nM)
23.1 ± 0.2
33.9 ± 0.3
45.4 ± 0.4
65.8 ± 0.3
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.

Table 3: Influence of PEG Chain Length on Hydrophilicity (LogD7.4) of PSMA Inhibitors

CompoundPEG ChainLogD7.4
[68Ga]Ga-Flu-1None-2.64 ± 0.25
[68Ga]Ga-PP4-WDPEG4-3.06 ± 0.15
[68Ga]Ga-PP8-WDPEG8-4.27 ± 0.26
Data from a study on PEGylated prostate-specific membrane antigen (PSMA) inhibitors, demonstrating increased hydrophilicity (lower LogD) with longer PEG chains.

Experimental Protocols

To aid researchers in the evaluation of PEGylated linkers, this section provides detailed methodologies for key experiments.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the kinetic and thermodynamic aqueous solubility of a PEGylated compound.

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 2 mL glass vials

  • Orbital shaker

  • High-performance liquid chromatography (HPLC) system with UV detector

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Kinetic Solubility Measurement: a. Add 2 µL of the 10 mM stock solution to 198 µL of PBS in a glass vial. b. Shake the vial at room temperature for 2 hours. c. Filter the solution through a 0.22 µm syringe filter. d. Analyze the filtrate by HPLC to determine the concentration of the dissolved compound. This represents the kinetic solubility.

  • Thermodynamic Solubility Measurement (Shake-Flask Method): a. Add an excess amount of the solid test compound to a glass vial containing a known volume of PBS. b. Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. Allow the suspension to settle, then carefully withdraw a sample from the supernatant. d. Filter the sample through a 0.22 µm syringe filter. e. Analyze the filtrate by HPLC to determine the concentration of the dissolved compound. This is the thermodynamic solubility.

Data Analysis: The concentration of the compound in the filtrate is determined by comparing its peak area in the HPLC chromatogram to a standard curve of known concentrations.

Protocol 2: Determination of Lipophilicity (LogP/LogD)

Objective: To measure the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) of a PEGylated compound using the shake-flask method.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical method to determine compound concentration (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation of Phases: Pre-saturate the 1-octanol with the aqueous buffer and the aqueous buffer with 1-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Compound Addition: Dissolve a known amount of the test compound in either the aqueous or octanol phase.

  • Partitioning: a. Add equal volumes of the pre-saturated 1-octanol and aqueous buffer to a glass vial. b. Add a small volume of the compound stock solution. c. Cap the vial tightly and vortex vigorously for 1-5 minutes to ensure thorough mixing. d. Let the vial stand to allow for phase separation. Centrifugation can be used to expedite this process.

  • Sampling and Analysis: a. Carefully withdraw a sample from both the aqueous and the octanol phases. b. Determine the concentration of the compound in each phase using a suitable analytical method.

Data Analysis:

  • LogP (for non-ionizable compounds): LogP = log10 ([Concentration in Octanol] / [Concentration in Water])

  • LogD (for ionizable compounds at a specific pH): LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Buffer at pH X])

Protocol 3: Measurement of Binding Affinity via Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of a PEGylated ligand to its target protein.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target protein (ligand)

  • PEGylated compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Methodology:

  • Ligand Immobilization: a. Activate the sensor chip surface by injecting a mixture of EDC and NHS. b. Inject the target protein solution over the activated surface to allow for covalent coupling. c. Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding: a. Inject a series of concentrations of the PEGylated analyte over the ligand-immobilized surface. b. Monitor the change in response units (RU) over time to generate a sensorgram for each concentration. c. Include a dissociation phase where only running buffer flows over the surface.

  • Surface Regeneration: a. Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Collection: Record the association and dissociation phases for each analyte concentration.

Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing Key Pathways and Workflows

To further elucidate the role of PEG spacers, the following diagrams, generated using Graphviz, illustrate relevant biological pathways and experimental workflows.

ADC_Internalization_and_Payload_Delivery ADC Internalization and Payload Delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with PEG Linker Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxic Effect

Caption: Workflow of ADC internalization and payload delivery.

PROTAC_Mediated_Protein_Degradation PROTAC-Mediated Protein Degradation PROTAC PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis Antibody_Prep 1. Antibody Preparation (e.g., partial reduction) Conjugation 3. Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Synth 2. Drug-Linker Synthesis (with PEG spacer) Linker_Payload_Synth->Conjugation Purification 4. Purification (e.g., SEC, HIC) Conjugation->Purification Characterization 5. Characterization (DAR, aggregation, purity) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Experimental workflow for ADC synthesis.

Conclusion

The hydrophilic properties of PEG spacers are a cornerstone of modern drug linker design. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, PEGylation provides a versatile strategy to overcome many of the challenges associated with the development of complex therapeutics like ADCs and PROTACs. The ability to modulate these properties by varying the PEG chain length allows for the rational design and optimization of drug candidates with an improved therapeutic window. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively harness the power of PEG linkers in their drug development endeavors.

References

The Strategic Application of Mal-PEG5-Mal Linkers in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Mal-PEG5-Mal linker in the design and performance of antibody-drug conjugates (ADCs). As the bridge between a monoclonal antibody's targeting precision and a potent cytotoxic payload's efficacy, the linker's characteristics are paramount to the overall therapeutic index of an ADC. This document provides a comprehensive overview of the this compound linker, including its structure, mechanism of action, and impact on ADC stability, efficacy, and safety. Detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing this linker are provided, alongside a quantitative analysis of their performance characteristics.

Introduction to this compound Linkers in ADCs

Antibody-drug conjugates are a transformative class of oncology therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately its therapeutic window.[2]

The this compound linker is a bifunctional, non-cleavable linker featuring two maleimide groups separated by a five-unit polyethylene glycol (PEG) chain. The maleimide groups provide reactive handles for conjugation to thiol groups, typically from reduced cysteine residues on the antibody.[3] The PEG spacer is a key element that imparts desirable physicochemical properties to the ADC.

Key Advantages of PEGylation in ADC Linkers:

  • Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The hydrophilic PEG chain helps to mitigate this, improving the overall solubility and stability of the conjugate.[4]

  • Enhanced Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life, allowing for greater tumor accumulation.[5]

  • Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.

  • Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG units like PEG5 allows for precise control over the linker length and the spatial separation between the antibody and the payload.

The this compound linker is designed for cysteine-based conjugation, a common strategy in ADC development that allows for a controlled and predictable drug-to-antibody ratio (DAR).

Quantitative Performance Data

The following tables summarize key quantitative data for ADCs utilizing short-chain PEG-maleimide linkers. It is important to note that publicly available data specifically for a this compound linker is limited. Therefore, the data presented below is a composite from studies on ADCs with similar short-chain PEG-maleimide linkers and should be considered representative.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with PEG-Maleimide Linkers

Cell LineTarget AntigenPayloadLinker TypeIC50 (nM)Reference
SK-BR-3HER2MMAEMal-PEG-vc0.29
MDA-MB-468EGFRCPTPt-PEG~10
BxPC3M1S1C16C16-PEG0.050-0.075
A431M1S1C16C16-PEG0.030-0.040

Note: Lower IC50 values indicate higher potency. The specific PEG length in these examples may vary but represents short-chain PEG linkers.

Table 2: In Vivo Stability and Efficacy of ADCs with Maleimide-Based Linkers

ADC ModelLinker TypeIn Vivo ModelPlasma Half-life (t1/2)Efficacy OutcomeReference
Trastuzumab-MMAEMaleimide-basedMouseNot SpecifiedTumor regression at 2.5 mg/kg
Anti-CD30-MMAFMaleimide-basedMouseNot SpecifiedMTD of 30 mg/kg
ADC with Maleimide LinkerMaleimide-basedHuman Plasma~80% remaining after 72h-

Table 3: Maximum Tolerated Dose (MTD) for ADCs with Maleimide-Linked Payloads

PayloadLinker TypeSpeciesMTDReference
MMAEMaleimide-vcHuman1.8 mg/kg
MMAFMaleimideMouse30 mg/kg
DM1SMCC (non-cleavable)Human3.6 mg/kg

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of ADCs with this compound linkers.

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a this compound linker, pre-conjugated to a cytotoxic payload, to a monoclonal antibody through cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)

  • This compound-Payload conjugate stock solution (e.g., 10 mM in DMSO)

  • Conjugation Buffer: Phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH 7.5

  • Quenching solution: N-acetylcysteine or cysteine solution (10 mM in water)

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 5-10 mg/mL), add a calculated molar excess of the reducing agent (TCEP or DTT). The exact amount should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point is a 2-10 fold molar excess of reducing agent over antibody.

    • Incubate at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column or TFF, exchanging the buffer to the Conjugation Buffer.

  • Conjugation Reaction:

    • Cool the reduced antibody solution on ice.

    • Add the this compound-Payload stock solution to the reduced antibody solution. A 1.5 to 5-fold molar excess of the linker-payload over the available thiol groups is a common starting point.

    • If necessary, add a co-solvent like DMSO to the reaction mixture to ensure solubility, keeping the final organic solvent concentration below 10% (v/v).

    • Incubate the reaction on ice or at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add an excess of the quenching solution to the reaction mixture to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload, quenching reagent, and unconjugated antibody using SEC or TFF.

    • Buffer exchange the purified ADC into a suitable formulation buffer.

ADC Characterization

3.2.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the ADC species using a linear gradient of increasing Mobile Phase B (decreasing salt concentration).

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the payload.

  • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

3.2.2. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the purified ADC sample.

  • Elute the sample isocratically.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas to determine the percentage of monomer, dimer, and other aggregates.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the solutions to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature drug release in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to separate the free payload from the ADC.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of free payload released from the ADC.

  • Data Analysis: Plot the concentration of free payload over time to determine the rate of drug release and the stability of the ADC.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of ADC technology.

ADC_Conjugation_Workflow ADC Conjugation Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP/DTT) conjugation Conjugation Reaction reduced_mAb->conjugation linker This compound linker_payload This compound-Payload Conjugate linker->linker_payload payload Cytotoxic Payload payload->linker_payload linker_payload->conjugation quench Quenching conjugation->quench purification Purification (SEC/TFF) quench->purification final_ADC Purified ADC purification->final_ADC

A high-level overview of the ADC conjugation process.

ADC_Mechanism_of_Action General ADC Mechanism of Action ADC Antibody-Drug Conjugate Binding Binding ADC->Binding TumorCell Tumor Cell Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload Release Degradation->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload Target Intracellular Target Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

The cellular uptake and payload delivery pathway of an ADC.

Microtubule_Disruption_Pathway Payload-Induced Microtubule Disruption Payload Released Payload (e.g., MMAE) Tubulin Tubulin Dimers Payload->Tubulin Binds to Disruption Inhibition of Polymerization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerizes into Network Disruption of Microtubule Network Disruption->Microtubule Prevents Disruption->Network G2M G2/M Phase Cell Cycle Arrest Network->G2M Apoptosis Apoptosis G2M->Apoptosis

Signaling pathway for payloads that inhibit tubulin polymerization.

Conclusion

The this compound linker represents a sophisticated and highly adaptable component in the design of modern antibody-drug conjugates. Its bifunctional nature allows for precise, cysteine-directed conjugation, while the integrated PEG5 spacer confers significant advantages in terms of solubility, stability, and pharmacokinetic properties. The non-cleavable nature of the thioether bonds formed with this linker generally leads to high stability in circulation, relying on lysosomal degradation of the antibody for payload release, which can contribute to a favorable safety profile.

A comprehensive understanding of the interplay between the antibody, linker, and payload is essential for the rational design of effective and safe ADCs. The detailed experimental protocols and data presented in this guide provide a framework for researchers and drug developers to synthesize, characterize, and evaluate ADCs incorporating this compound and similar linkers, ultimately contributing to the advancement of this promising class of cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Mal-PEG5-mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for using the homobifunctional crosslinker Maleimide-PEG5-Maleimide (Mal-PEG5-mal) for protein labeling and conjugation. This reagent is designed to crosslink molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins.

Introduction

This compound is a crosslinking reagent featuring two maleimide groups at either end of a 5-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically and efficiently with free sulfhydryl groups at a neutral pH range (6.5-7.5) to form stable thioether bonds.[1] This specificity allows for the targeted conjugation of proteins via their cysteine residues.[2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions and can reduce the potential for aggregation.[4][5]

This crosslinker is particularly useful for:

  • Intramolecular crosslinking: To stabilize protein structure.

  • Intermolecular crosslinking: To create protein dimers or larger protein complexes.

  • Conjugating a thiol-containing molecule to a protein that has been engineered to have a free cysteine.

Chemical Reaction

The core of the labeling process is the Michael addition reaction between the maleimide group and a thiol group from a cysteine residue. This reaction is highly selective for thiols under neutral pH conditions.

Protein1_SH Protein 1-SH Mal_PEG5_mal This compound Protein1_SH->Mal_PEG5_mal Step 1: Reaction with first thiol Protein2_SH Protein 2-SH Mal_PEG5_mal->Protein2_SH Step 2: Reaction with second thiol Conjugate Protein 1-S-PEG5-S-Protein 2 Protein2_SH->Conjugate Final Conjugate

Caption: Reaction scheme of this compound with two thiol-containing proteins.

Experimental Protocols

This section provides a general protocol for crosslinking two different proteins (Protein A and Protein B) using this compound. This protocol can be adapted for intramolecular crosslinking or for creating homodimers.

Materials Required
  • This compound

  • Protein A (with at least one free cysteine)

  • Protein B (with at least one free cysteine)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free and thiol-free buffers like HEPES. The buffer should be degassed to minimize thiol oxidation.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is recommended as it does not contain thiols and does not need to be removed before the maleimide reaction.

  • Quenching Reagent: A solution of a thiol-containing compound like L-cysteine or β-mercaptoethanol to stop the reaction.

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare the this compound stock solution.

Summary of Experimental Parameters
ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can increase reaction efficiency.
Reaction Buffer pH 7.0 - 7.5Optimal for thiol-maleimide reaction while minimizing maleimide hydrolysis.
This compound to Protein Molar Ratio 10:1 to 20:1This should be optimized for each specific application.
Reaction Temperature Room Temperature or 4°CRoom temperature for 1-2 hours or 4°C overnight.
Reaction Time 1-2 hours to overnightLonger incubation times may be needed at lower temperatures.
Detailed Protocol

This protocol describes a two-step process to minimize the formation of homodimers of Protein A.

Step 1: Activation of Protein A with this compound

  • Prepare Protein A: Dissolve or exchange Protein A into the degassed Reaction Buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduce Disulfide Bonds: If necessary, add a 10- to 50-fold molar excess of TCEP to the Protein A solution and incubate at room temperature for 30-60 minutes.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Initiate the Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution. Gently mix.

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Remove Excess Crosslinker: Purify the activated Protein A (Protein A-PEG5-mal) from the unreacted this compound using a size-exclusion chromatography column or dialysis.

Step 2: Conjugation of Activated Protein A with Protein B

  • Prepare Protein B: Dissolve or exchange Protein B into the degassed Reaction Buffer. If necessary, reduce any disulfide bonds as described for Protein A.

  • Combine and React: Mix the purified Protein A-PEG5-mal with Protein B. The optimal molar ratio of Protein A-PEG5-mal to Protein B should be determined empirically, but a 1:1 ratio is a good starting point.

  • Incubate: Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration that is in excess of the initial amount of this compound to consume any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purify the Final Conjugate: Separate the final conjugate (Protein A-PEG5-Protein B) from unreacted proteins and other byproducts using size-exclusion chromatography or another suitable purification method.

cluster_prep Preparation cluster_react1 Step 1: Activation cluster_react2 Step 2: Conjugation cluster_final Finalization Prep_ProtA Prepare Protein A (1-10 mg/mL in Reaction Buffer) Reduce_ProtA (Optional) Reduce Disulfide Bonds (TCEP, 30-60 min, RT) Prep_ProtA->Reduce_ProtA React1 Add this compound to Protein A (10-20x molar excess) Reduce_ProtA->React1 Prep_Mal Prepare this compound (10-20 mM in DMSO/DMF) Prep_Mal->React1 Incubate1 Incubate (1-2h RT or overnight 4°C) React1->Incubate1 Purify1 Purify Protein A-PEG5-mal (SEC or Dialysis) Incubate1->Purify1 React2 Mix Protein A-PEG5-mal with Protein B Purify1->React2 Prep_ProtB Prepare Protein B Prep_ProtB->React2 Incubate2 Incubate (1-2h RT or overnight 4°C) React2->Incubate2 Quench Quench Reaction (L-cysteine, 15-30 min, RT) Incubate2->Quench Purify2 Purify Final Conjugate (SEC) Quench->Purify2

Caption: Experimental workflow for protein-protein conjugation using this compound.

Characterization of the Conjugate

The success of the conjugation can be assessed by several methods:

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein bands corresponding to the conjugate will be observed.

  • Size-Exclusion Chromatography (SEC): The conjugate will elute earlier than the individual proteins.

  • Mass Spectrometry: To confirm the precise mass of the conjugate.

Storage of the Conjugate

For long-term storage, it is recommended to add a stabilizer such as 5-10 mg/mL Bovine Serum Albumin (BSA) and an antimicrobial agent like 0.01-0.03% sodium azide to the purified conjugate solution. The conjugate should be stored at 4°C, protected from light. For storage longer than a week, adding glycerol to a final concentration of 50% and storing at -20°C is advisable.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Ensure complete reduction with sufficient TCEP.
Oxidation of free thiols.Use degassed buffers and consider working in an inert atmosphere.
Hydrolysis of the maleimide group.Prepare the this compound stock solution immediately before use and maintain the reaction pH below 7.5.
Protein Aggregation High protein concentration or inappropriate buffer.Optimize protein concentration and buffer conditions. The PEG linker is designed to minimize this.
Presence of Unconjugated Protein Insufficient molar excess of the crosslinker.Increase the molar ratio of this compound to protein.
Inefficient reaction conditions.Optimize reaction time and temperature.

References

Application Notes and Protocols for Mal-PEG5-mal in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Maleimide-PEG5-Maleimide (Mal-PEG5-mal) in the development of advanced drug delivery systems. This document includes detailed protocols for the application of this compound in creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and forming drug-eluting hydrogels. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two maleimide groups at the termini of a five-unit polyethylene glycol (PEG) chain. The maleimide groups exhibit high reactivity and specificity towards sulfhydryl (thiol) groups, forming stable thioether bonds under mild physiological conditions (pH 6.5-7.5).[1][2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces immunogenicity, and can improve the pharmacokinetic profile of the delivery system.[3][] These properties make this compound a versatile tool in bioconjugation and drug delivery research.[5]

Applications in Antibody-Drug Conjugates (ADCs)

Mal-PEG linkers are instrumental in the development of ADCs, which are targeted cancer therapeutics that deliver potent cytotoxic drugs directly to tumor cells. The linker connects the monoclonal antibody to the cytotoxic payload, and its stability is crucial for the efficacy and safety of the ADC.

General Workflow for ADC Development using a Maleimide-PEG Linker

The development of an ADC using a maleimide-PEG linker, such as a heterobifunctional version like Mal-PEG5-NHS ester, typically involves a two-step conjugation process. First, the NHS ester reacts with lysine residues on the antibody. Second, the maleimide group reacts with a thiol-containing cytotoxic drug.

ADC_Development_Workflow cluster_activation Antibody Activation cluster_conjugation Drug Conjugation cluster_purification_characterization Purification & Characterization Antibody Monoclonal Antibody Activated_Ab Activated Antibody (Amine-Reactive) Antibody->Activated_Ab Reaction with NHS Ester (pH 7-9) ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC Reaction with Maleimide (pH 6.5-7.5) Linker Mal-PEG5-NHS Ester Thiol_Drug Thiol-Containing Cytotoxic Drug Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., HIC, MS) Purification->Characterization

Figure 1: General workflow for creating an Antibody-Drug Conjugate (ADC).
Experimental Protocol: Conjugation of a Thiol-Containing Drug to an Antibody using a Mal-PEG5-NHS Ester Linker

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using a heterobifunctional Mal-PEG5-NHS ester linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Mal-PEG5-NHS ester

  • Thiol-containing cytotoxic drug

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP)

  • Desalting columns (e.g., Sephadex G-25)

  • Conjugation buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2

  • Quenching solution: 1 M Tris or glycine solution

Procedure:

Part 1: Antibody Modification with the Linker

  • Prepare the Antibody: Dissolve the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Prepare the Linker Stock Solution: Immediately before use, dissolve the Mal-PEG5-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Reaction: Add a 5- to 20-fold molar excess of the Mal-PEG5-NHS ester solution to the antibody solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with the conjugation buffer.

Part 2: Conjugation of the Thiol-Containing Drug

  • Prepare the Drug: If the drug's thiol group is protected or part of a disulfide bond, it may need to be reduced. This can be achieved by incubating the drug with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Conjugation Reaction: Add a slight molar excess of the thiol-containing drug to the maleimide-activated antibody solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., N-acetylcysteine or cysteine) to a final concentration of 1 mM.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.

Characterization of ADCs: Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it affects both efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are common techniques used to determine the DAR.

Table 1: Example of DAR Determination by HIC

Molar Ratio of Drug to Antibody in ReactionAverage DAR
4:13.5
6:15.2
8:16.8
10:17.5

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound was not available in the search results.

Applications in Nanoparticle Drug Delivery

This compound can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to facilitate the attachment of targeting ligands or drugs.

Workflow for Nanoparticle Functionalization

The process involves preparing the nanoparticles, activating them with a maleimide-PEG linker, and then conjugating a thiol-containing molecule.

Nanoparticle_Functionalization_Workflow cluster_np_prep Nanoparticle Preparation cluster_functionalization Surface Functionalization cluster_conjugation_purification Ligand Conjugation & Purification Start_Materials Lipids or Polymers Nanoparticle Nanoparticle Start_Materials->Nanoparticle Functionalized_NP Maleimide-Functionalized Nanoparticle Nanoparticle->Functionalized_NP Post-insertion or Co-incubation DSPE_PEG_Mal DSPE-PEG-Maleimide Targeted_NP Targeted Nanoparticle Functionalized_NP->Targeted_NP Thiol-Maleimide Coupling Thiol_Ligand Thiol-Containing Targeting Ligand Purification Purification Targeted_NP->Purification

Figure 2: Workflow for the functionalization of nanoparticles with a targeting ligand.
Experimental Protocol: Preparation of Maleimide-Functionalized Liposomes and Conjugation of a Thiol-Peptide

This protocol describes the preparation of liposomes functionalized with maleimide groups and the subsequent conjugation of a cysteine-containing peptide.

Materials:

  • Lipids (e.g., DMPC, Cholesterol)

  • DSPE-PEG-Maleimide

  • Cysteine-containing peptide

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Part 1: Preparation of Maleimide-Functionalized Liposomes (Post-insertion Method)

  • Lipid Film Formation: Dissolve the lipids (e.g., DMPC and cholesterol at a 2:1 molar ratio) in an organic solvent. Evaporate the solvent under reduced pressure to form a thin lipid film.

  • Hydration: Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes to form small unilamellar vesicles (SUVs) of a defined size.

  • Post-insertion of DSPE-PEG-Maleimide: Prepare a solution of DSPE-PEG-Maleimide in the hydration buffer. Add this solution to the pre-formed liposomes and incubate at a temperature above the phase transition temperature of the lipids for 1-2 hours. This allows the DSPE-PEG-Maleimide to insert into the liposome bilayer. The activity of maleimide groups on the surface of liposomes prepared by this post-insertion method has been reported to be around 76%.

Part 2: Conjugation of the Thiol-Peptide

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the hydration buffer.

  • Conjugation: Add the peptide solution to the maleimide-functionalized liposomes at a desired molar ratio (e.g., 10:1 peptide to maleimide).

  • Incubation: Incubate the mixture for 2-4 hours at room temperature under an inert atmosphere.

  • Purification: Remove the unreacted peptide by size-exclusion chromatography or dialysis.

Drug Loading and Release from Nanoparticles

Drug loading into nanoparticles can be achieved through passive or active loading methods. The release kinetics can be studied using techniques like dialysis.

Table 2: Drug Loading and Release from Functionalized Nanoparticles

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)Cumulative Release at 48h (%)
Albumin-based nanoparticles~50 doxorubicin molecules per albumin-Continuous release with free thiols
Paclitaxel-loaded HSA-NPs-~82%~63%

Note: The data in this table is derived from studies on albumin-based nanoparticles and may not be directly representative of this compound functionalized systems. Specific data for this compound systems was not available.

Applications in Hydrogel-Based Drug Delivery

This compound can act as a crosslinker to form hydrogels through Michael-type addition reactions with thiol-containing polymers. These in-situ forming hydrogels are promising for localized and sustained drug delivery.

Hydrogel Formation and Drug Release Mechanism

The formation of a PEG-maleimide hydrogel involves the reaction between the maleimide groups of this compound and the thiol groups of a multi-arm PEG-thiol, creating a crosslinked network. A drug can be encapsulated within this network during its formation and is released as the hydrogel swells and degrades.

Hydrogel_Formation_and_Drug_Release cluster_formation Hydrogel Formation cluster_release Drug Release Mal_PEG_Mal This compound Hydrogel Drug-Loaded Hydrogel Mal_PEG_Mal->Hydrogel Michael-type Addition PEG_SH Multi-arm PEG-Thiol Drug Drug Molecule Drug->Hydrogel Encapsulation Swelling Hydrogel Swelling & Degradation Hydrogel->Swelling Released_Drug Released Drug Swelling->Released_Drug Diffusion

Figure 3: Mechanism of hydrogel formation and subsequent drug release.
Experimental Protocol: Formation of a this compound Crosslinked Hydrogel for Drug Delivery

This protocol provides a method for the in-situ formation of a hydrogel using this compound and a multi-arm PEG-thiol for drug encapsulation.

Materials:

  • This compound

  • 4-arm PEG-Thiol

  • Drug to be encapsulated

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare Polymer Solutions:

    • Dissolve this compound in the phosphate buffer to the desired concentration (e.g., 10% w/v).

    • Dissolve the 4-arm PEG-Thiol in the phosphate buffer to a concentration that results in a 1:1 molar ratio of maleimide to thiol groups.

    • If encapsulating a drug, dissolve it in the 4-arm PEG-Thiol solution.

  • Hydrogel Formation:

    • Quickly mix equal volumes of the this compound solution and the 4-arm PEG-Thiol (with or without the drug) solution.

    • The gelation should occur rapidly at room temperature or 37°C. Gelation time can be affected by polymer concentration, pH, and temperature.

  • Characterization:

    • The physical properties of the hydrogel, such as swelling ratio and mechanical strength (storage modulus G'), can be characterized.

    • Drug release can be monitored by incubating the hydrogel in a release medium (e.g., PBS) at 37°C and measuring the drug concentration in the medium over time.

Table 3: Influence of Polymer Concentration on Hydrogel Properties

Total Polymer Concentration (%)Gelation Time (minutes)Storage Modulus (G') (Pa)Cumulative Drug Release at 24h (%)
10~550060
15~2120045
20<1250030

Note: This table presents hypothetical data based on general trends observed in PEG-maleimide hydrogels, as specific quantitative data for a this compound crosslinked system was not available in the search results.

Conclusion

This compound is a valuable and versatile crosslinker for the development of sophisticated drug delivery systems. Its well-defined structure and specific reactivity with thiol groups enable the precise construction of antibody-drug conjugates, the surface functionalization of nanoparticles for targeted delivery, and the formation of in-situ gelling hydrogels for sustained drug release. The protocols and data presented in these application notes provide a foundation for researchers to design and optimize their drug delivery platforms using this compound. Further characterization and optimization will be necessary for specific applications to achieve desired therapeutic outcomes.

References

Application Note: A Practical Guide to Antibody Reduction for Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), diagnostic reagents, and imaging agents. One of the most robust and widely used methods for this is maleimide chemistry, which forms a stable covalent bond with free sulfhydryl (thiol) groups. Since native antibodies, particularly of the IgG isotype, have their cysteine residues paired in disulfide bonds, a reduction step is necessary to generate the reactive thiol groups required for conjugation.

This application note provides a detailed overview and practical protocols for the reduction of antibody interchain disulfide bonds to facilitate maleimide conjugation. The goal is to selectively cleave the more accessible disulfide bonds in the hinge region of the antibody, generating a controlled number of reactive sites while preserving the antibody's overall structure and antigen-binding function.[1][2]

Core Principles of Antibody Reduction

An IgG1 antibody contains 16 disulfide bonds: four interchain bonds that link the heavy and light chains and twelve intrachain bonds that are crucial for the domain structures.[2] The four interchain disulfide bonds are located in the flexible hinge region, making them more accessible to reducing agents than the buried intrachain bonds.[2] The reduction process breaks these bonds (-S-S-) to produce free sulfhydryl groups (-SH), which are the targets for maleimide-functionalized molecules.[2] The extent of this reduction determines the number of available conjugation sites, which directly impacts the drug-to-antibody ratio (DAR) in ADCs—a critical quality attribute for therapeutic efficacy and safety.

Key Considerations for Controlled Reduction:
  • Choice of Reducing Agent: Different agents offer varying levels of reduction potential and have different procedural requirements.

  • Reaction Conditions: Parameters such as reagent concentration, temperature, incubation time, and pH must be carefully optimized to achieve the desired degree of reduction.

  • Post-Reduction Handling: Reduced antibodies are susceptible to re-oxidation. Proper handling, including the use of chelating agents like EDTA to prevent metal-catalyzed oxidation, is crucial.

  • Quantification: It is essential to quantify the number of free thiols generated to ensure reproducibility and to control the stoichiometry of the subsequent conjugation reaction.

Data Summary: Impact of Reaction Conditions

The degree of antibody reduction can be precisely controlled by modulating the reaction conditions. The following tables summarize the quantitative effects of Dithiothreitol (DTT) concentration, temperature, and incubation time on the number of free thiols generated per antibody, as determined by Ellman's test.

Table 1: Effect of DTT Concentration on Thiol Generation

DTT Concentration (mM)Average Thiols per Antibody
0.1~0.4
1.0~1.2
5.0~5.4
10.0~7.0
20.0~8.0
50.0~8.0
100.0~8.0
Conditions: Trastuzumab incubated at 37°C for 30 minutes.

Table 2: Effect of Temperature on Thiol Generation

Incubation Temperature (°C)Average Thiols per Antibody
4~3.8
25~4.6
37~5.4
56~6.0
Conditions: Trastuzumab incubated with 5 mM DTT for 30 minutes.

Table 3: Effect of Incubation Time on Thiol Generation

Incubation Time (minutes)Average Thiols per Antibody
15~4.2
30~5.4
60~5.7
90~6.2
120~6.6
Conditions: Trastuzumab incubated with 5 mM DTT at 37°C.

Visualization of the Workflow and Chemistry

G cluster_reduction Step 1: Antibody Reduction cluster_purification Step 2: Purification (If needed) cluster_conjugation Step 3: Maleimide Conjugation A Native Antibody (IgG) B Add Reducing Agent (e.g., TCEP, DTT) A->B C Incubate (Control Temp & Time) B->C D Reduced Antibody (with free -SH groups) C->D E Desalting Column / SEC (Removes excess DTT) D->E Required for DTT, Optional for TCEP F Add Maleimide-Payload E->F G Incubate (pH 6.5-7.5, Dark) F->G H Quench Reaction (Optional) G->H I Final Antibody Conjugate H->I

Caption: Experimental workflow for antibody reduction and maleimide conjugation.

G cluster_reduction Disulfide Bond Reduction Ab-S-S-Ab Antibody Disulfide Bond ReducedAb 2x Antibody Thiol (Ab-SH) Ab-S-S-Ab->ReducedAb Reduction ReducingAgent + Reducing Agent (e.g., TCEP)

Caption: Chemical reaction of disulfide bond reduction.

G cluster_conjugation Thiol-Maleimide Conjugation Ab-SH Reduced Antibody Thiol Conjugate Stable Thioether Bond (Antibody-S-Payload) Ab-SH->Conjugate Michael Addition Maleimide + Maleimide-Payload

Caption: Thiol-maleimide "click" chemistry reaction.

Experimental Protocols

Protocol 1: Antibody Reduction with TCEP

Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and stable reducing agent. A key advantage is that it does not contain a thiol group, so excess TCEP typically does not need to be removed before the addition of the maleimide reagent.

Materials:

  • Antibody solution (1-10 mg/mL in a non-amine, thiol-free buffer like PBS, pH 7.2-7.5)

  • TCEP hydrochloride solution (10 mM, freshly prepared in reaction buffer)

  • Reaction Buffer (e.g., Phosphate Buffered Saline with 5 mM EDTA, pH 7.2-7.5)

  • Maleimide-functionalized payload/dye

Procedure:

  • Prepare Antibody: Ensure the antibody is in the correct reaction buffer at a concentration of 1-10 mg/mL. The buffer should be degassed to minimize re-oxidation.

  • Add TCEP: Add a 10- to 100-fold molar excess of TCEP to the antibody solution. For partial reduction targeting hinge-region disulfides, a lower excess (e.g., 3-10 fold) can be a good starting point.

  • Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time should be determined empirically for each specific antibody and desired level of reduction.

  • Proceed to Conjugation: The reduced antibody solution can often be used directly for the conjugation step. If a more controlled reaction is desired, excess TCEP can be removed via a desalting column.

  • Conjugation: Add the maleimide-payload (typically 10-20 fold molar excess over generated thiols) to the reduced antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess maleimide-payload using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: Antibody Reduction with DTT

Dithiothreitol (DTT) is a strong reducing agent commonly used for breaking disulfide bonds. Since DTT itself contains thiol groups, it is critical to remove any excess DTT before adding the maleimide reagent to prevent it from competing with the antibody's thiols.

Materials:

  • Antibody solution (1-10 mg/mL in PBS, pH 7.2-7.5)

  • DTT solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS with 1 mM DTPA or 5 mM EDTA, pH 7.2-7.5)

  • Desalting column (e.g., Sephadex G-25)

  • Maleimide-functionalized payload/dye

Procedure:

  • Prepare Antibody: Prepare the antibody in the reaction buffer.

  • Add DTT: Add DTT to the antibody solution. The final concentration will depend on the desired level of reduction (see Table 1). A common starting point is 10 mM DTT.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Remove Excess DTT: Immediately after incubation, remove the excess DTT using a desalting column pre-equilibrated with degassed reaction buffer. This step is crucial.

  • Conjugation: Immediately add the maleimide-payload to the purified, reduced antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the final conjugate to remove unreacted payload.

Protocol 3: Selective Reduction with 2-MEA

2-Mercaptoethylamine (2-MEA) is a milder reducing agent suitable for selectively cleaving the hinge-region disulfide bonds to produce two functional half-antibodies (one heavy and one light chain) from a single IgG.

Materials:

  • Antibody solution (1-10 mg/mL)

  • 2-Mercaptoethylamine•HCl (2-MEA)

  • Reaction Buffer (PBS with 10 mM EDTA, pH 6.0-7.0)

Procedure:

  • Prepare Reaction: In a vial, combine the antibody solution with 2-MEA. A final 2-MEA concentration of around 50 mM is a common starting point. The presence of EDTA is critical to prevent re-oxidation.

  • Incubation: Incubate the reaction at 37°C for 90 minutes.

  • Purification: Cool the reaction to room temperature and promptly remove the 2-MEA using a desalting column equilibrated with the reaction buffer.

  • Conjugation: The resulting half-antibody fragments, each with a free thiol, are now ready for conjugation.

Protocol 4: Quantification of Free Thiols (Ellman's Assay)

Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product (TNB), which has a strong absorbance at 412 nm. This allows for the quantification of generated thiols.

Materials:

  • Ellman's Reagent Solution (4 mg/mL DTNB in Reaction Buffer)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • Reduced antibody sample

  • Cysteine or N-acetylcysteine (for standard curve)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Standard Curve: Create a series of standards with known concentrations of a sulfhydryl-containing compound (e.g., cysteine) in the reaction buffer.

  • Sample Preparation: For each standard and the reduced antibody sample, prepare two tubes: a sample tube and a blank (containing only buffer).

  • Reaction: Add 50 µL of Ellman's Reagent Solution to each standard and sample. Mix well.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm.

  • Calculation: Subtract the blank reading from the sample reading. Determine the concentration of sulfhydryl groups in your antibody sample by comparing its absorbance to the standard curve. The number of thiols per antibody can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) and the concentration of the antibody.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Inefficient reduction of disulfide bonds.Verify the activity of the reducing agent. Optimize reduction conditions (increase concentration, time, or temperature).
Maleimide reagent was hydrolyzed.Prepare maleimide solutions fresh in an anhydrous solvent (DMSO or DMF) and use them immediately.
Incorrect buffer pH.Ensure the conjugation reaction pH is between 6.5 and 7.5 for optimal thiol-maleimide reaction.
Competing substances in antibody buffer (e.g., Tris, azide, thiols).Perform buffer exchange into a suitable conjugation buffer (e.g., PBS) before starting the reduction.
Antibody Aggregation/Precipitation Over-reduction of the antibody, exposing hydrophobic regions.Decrease the concentration of the reducing agent, incubation time, or temperature. Use a milder reducing agent like 2-MEA.
Low antibody concentration.Increase the starting antibody concentration to >0.5 mg/mL to improve reaction efficiency and stability.
High Heterogeneity (Variable DAR) Inconsistent reduction process.Tightly control all reaction parameters (concentration, time, temperature). Ensure rapid and complete removal of DTT if used.
Re-oxidation of thiols before conjugation.Work with degassed buffers, include a chelating agent (EDTA/DTPA), and proceed to conjugation immediately after reduction and purification.

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific antibody, payload, and desired outcome. Empirical optimization is highly recommended for each new system.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) using a Mal-PEG5-mal Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed as a targeted therapy for treating cancer. They combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC.

This document provides detailed application notes and protocols for the use of a homobifunctional Maleimide-PEG5-Maleimide (Mal-PEG5-mal) linker in the creation of ADCs. This type of linker is particularly useful for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR) through the cross-linking of interchain cysteine residues within the antibody structure. This method offers significant advantages over conventional conjugation strategies that often result in heterogeneous mixtures.

The incorporation of a polyethylene glycol (PEG) spacer, specifically a 5-unit PEG, enhances the hydrophilicity of the resulting ADC, which can improve its solubility, reduce aggregation, and lead to better pharmacokinetic properties.

Principle of this compound in ADC Synthesis

The synthesis of an ADC using a this compound linker involves a two-step process. First, the interchain disulfide bonds of the monoclonal antibody are reduced to generate free thiol (-SH) groups. Subsequently, the homobifunctional this compound linker, which has a maleimide group at each end, is introduced. This linker then reacts with the thiol groups of two different cysteine residues within the antibody, effectively "re-bridging" the interchain disulfide bonds. This cross-linking strategy results in a more homogeneous ADC population, typically with a DAR of 4, as there are four interchain disulfide bonds in a typical IgG1 antibody.

This approach contrasts with traditional methods that use heterobifunctional linkers to attach a drug to individual cysteine or lysine residues, which can lead to a wide distribution of DAR values and potential destabilization of the antibody structure.

Data Presentation

The following tables summarize quantitative data from a study using a similar bifunctional dibromomaleimide (DBM) linker to create homogeneous ADCs via interchain cysteine cross-linking.[1][2][3][4] These results are illustrative of the expected outcomes when using a this compound linker.

Table 1: Comparison of Drug-to-Antibody Ratio (DAR) Homogeneity [1]

Linker TypeADCAverage DARDAR Range
Conventional MaleimideADC 33.90 to 8
Conventional MaleimideADC 44.00 to 8
Bifunctional DBMADC 5~4.0Predominantly 4
Bifunctional DBMADC 6~4.0Predominantly 4

Table 2: In Vivo Efficacy of Homogeneous vs. Heterogeneous ADCs

ADCTargetTumor ModelEfficacy Outcome
Conventional (Heterogeneous)Antigen XXenograftTumor growth inhibition
DBM Cross-linked (Homogeneous)Antigen XXenograftSuperior tumor growth inhibition and complete tumor regressions

Table 3: Pharmacokinetic (PK) and Toxicity Profile

ADC TypeKey PK ParameterToxicity Finding
Conventional (Heterogeneous)Faster clearanceHigher toxicity at equivalent doses
DBM Cross-linked (Homogeneous)Improved plasma stability and exposureReduced toxicity, higher maximum tolerated dose

Experimental Protocols

The following protocols provide a detailed methodology for the creation of ADCs using a this compound linker.

Protocol 1: Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2-7.5, degassed

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution to a concentration of 5-10 mg/mL in the Conjugation Buffer.

  • For TCEP reduction, add a 10-fold molar excess of TCEP to the antibody solution.

  • For DTT reduction, add a 20-fold molar excess of DTT to the antibody solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.

  • Determine the concentration of the reduced antibody and the number of free thiol groups using a standard method (e.g., Ellman's reagent).

Protocol 2: Conjugation of Drug-Linker to Reduced Antibody

This protocol details the conjugation of a pre-prepared Drug-Mal-PEG5-mal complex to the reduced antibody. It is assumed that the cytotoxic drug has been conjugated to one of the maleimide groups of the this compound linker prior to this step.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • Drug-Mal-PEG5-mal stock solution (e.g., 10 mM in DMSO)

  • Conjugation Buffer (as above)

  • Quenching solution: N-acetylcysteine or cysteine in Conjugation Buffer

Procedure:

  • Chill the reduced antibody solution on ice.

  • Add the Drug-Mal-PEG5-mal stock solution to the chilled antibody solution to achieve a molar excess of 1.5 to 5 equivalents of the drug-linker per thiol group on the antibody.

  • Allow the reaction to proceed on ice or at room temperature for 1-2 hours with gentle mixing.

  • To quench the reaction, add the quenching solution to a final concentration of 1 mM and incubate for 20 minutes.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unreacted drug-linker and other small molecules.

Materials:

  • Crude ADC solution (from Protocol 2)

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column or tangential flow filtration (TFF) system

Procedure:

  • Purify the crude ADC solution using an SEC column equilibrated with Purification Buffer.

  • Collect fractions corresponding to the monomeric ADC peak.

  • Alternatively, use a TFF system for purification and buffer exchange into the final formulation buffer.

  • Pool the purified ADC fractions and concentrate to the desired final concentration.

Protocol 4: Characterization of the ADC

This protocol outlines key analytical methods to characterize the purified ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

  • Purity and Aggregation: Assess the purity and percentage of aggregates using size-exclusion chromatography (SEC-HPLC).

  • Free Drug Analysis: Quantify the amount of residual free drug-linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • In Vitro Cell Potency: Evaluate the cytotoxic activity of the ADC on a target cancer cell line.

Mandatory Visualization

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis using this compound mAb Monoclonal Antibody TCEP Add TCEP/DTT Reduced_mAb Reduced Antibody (Free Thiols) Desalting Desalting Column Reduced_mAb->Desalting Purified_Reduced_mAb Purified Reduced Antibody Conjugation Conjugation Reaction Purified_Reduced_mAb->Conjugation Drug_Linker Drug-Mal-PEG5-mal SEC Size-Exclusion Chromatography Conjugation->SEC Final_ADC Purified ADC

Caption: Workflow for ADC synthesis using a this compound linker.

Interchain_Crosslinking_Mechanism Mechanism of Interchain Cysteine Cross-linking cluster_antibody Reduced Antibody cluster_linker Drug-Linker cluster_adc Cross-linked ADC Cys1 Cys-SH Linker Drug-Mal-PEG5-mal Cys1->Linker Cys2 Cys-SH Cys2->Linker Crosslinked_Cys Cys-S-Linker-S-Cys Linker->Crosslinked_Cys Thioether Bond Formation

Caption: Mechanism of antibody interchain cross-linking with this compound.

References

Application Notes and Protocols for Surface Modification of Biomaterials Using Mal-PEG5-mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of biomaterials is a critical strategy for enhancing their biocompatibility, functionality, and performance in various biomedical applications, including drug delivery, tissue engineering, and diagnostics. Mal-PEG5-mal, a homobifunctional polyethylene glycol (PEG) linker with maleimide groups at both ends, offers a versatile platform for covalently crosslinking thiol-containing molecules and modifying surfaces. The maleimide groups react specifically with sulfhydryl (thiol) groups via a Michael addition reaction to form stable thioether bonds.[1][2] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it ideal for bioconjugation.[3][4]

These application notes provide detailed protocols and supporting data for the use of this compound in the surface modification of biomaterials, including nanoparticle functionalization and hydrogel formation.

Key Applications

  • Hydrogel Formation: this compound can act as a crosslinker to form hydrogels when reacted with dithiol-containing molecules, such as peptides or other polymers. These hydrogels are valuable for 3D cell culture, tissue engineering scaffolds, and controlled drug release.[5]

  • Surface Passivation and Biofunctionalization: Coating biomaterial surfaces with this compound can reduce non-specific protein adsorption, a crucial step in preventing the foreign body response. The terminal maleimide groups can then be used to immobilize specific bioactive molecules, such as peptides (e.g., RGD for promoting cell adhesion) or antibodies for targeted applications.

  • Nanoparticle Modification: this compound can be used to crosslink thiol-modified molecules on the surface of nanoparticles, creating a stable PEG layer that improves circulation time and provides reactive sites for further functionalization.

Data Presentation

The following tables summarize key quantitative data related to the performance and characterization of biomaterials modified using maleimide-PEG linkers.

Table 1: Thiol-Maleimide Conjugation Efficiency on Nanoparticles

LigandMaleimide:Thiol Molar RatioReaction TimeReaction BufferConjugation Efficiency (%)Reference
cRGDfK Peptide2:130 min10 mM HEPES, pH 7.084 ± 4
11A4 Nanobody5:12 hoursPBS, pH 7.458 ± 12

Note: Data obtained with maleimide-functionalized PLGA nanoparticles. The principles of the thiol-maleimide reaction are directly applicable to this compound.

Table 2: Properties of PEG-Maleimide Hydrogels

PEG DerivativePolymer Weight %CrosslinkerMass Swelling Ratio (Q_m)Young's Modulus (kPa)Reference
4-arm PEG-MAL3.0VPM Peptide>500-
4-arm PEG-MAL4.0VPM Peptide~150~2
4-arm PEG-MAL5.0VPM Peptide~100~5
4-arm PEG-MAL7.5VPM Peptide~60~15
4-arm PEG-MAL10.0VPM Peptide~50~30

Note: This data is for 4-arm PEG-Maleimide, which forms a hydrogel network. While this compound is a linear linker, this data illustrates the tunable physical properties of maleimide-crosslinked PEG hydrogels.

Experimental Protocols

Protocol 1: Surface Modification of Thiolated Nanoparticles with this compound

This protocol describes the crosslinking of thiol-modified molecules on a nanoparticle surface using this compound to create a PEGylated surface.

Materials:

  • Thiol-functionalized nanoparticles (e.g., gold nanoparticles with a thiol-containing ligand)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (10-100 mM), pH 7.0-7.5, degassed

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Centrifugal filter units or dialysis tubing for purification

  • Ellman's Reagent (DTNB) for quantifying unreacted thiols (optional)

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the thiol-functionalized nanoparticles in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Conjugation Reaction: a. Add the this compound stock solution to the nanoparticle suspension. The optimal molar ratio of this compound to surface thiol groups should be determined empirically, but a starting point of 1:2 (thiol:maleimide) is recommended to ensure complete reaction of the surface thiols. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).

  • Purification: a. Remove unreacted this compound and byproducts by centrifugation using a centrifugal filter unit with an appropriate molecular weight cutoff. b. Wash the nanoparticles by resuspending them in fresh Reaction Buffer and repeating the centrifugation step at least three times. c. Alternatively, purify the conjugated nanoparticles by dialysis against the Reaction Buffer.

  • Characterization: a. Characterize the size and stability of the modified nanoparticles using Dynamic Light Scattering (DLS). b. Confirm the presence of the PEG layer using techniques such as X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR). c. The number of unreacted maleimide groups on the surface can be quantified by reacting them with a known concentration of a thiol-containing molecule (e.g., L-cysteine) and then measuring the remaining unreacted thiol using Ellman's reagent.

Protocol 2: Formation of a this compound Crosslinked Hydrogel

This protocol describes the formation of a hydrogel by crosslinking a dithiol peptide with this compound.

Materials:

  • This compound

  • Dithiol crosslinker (e.g., a custom peptide with cysteine at both termini)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Triethanolamine (TEOA) buffer, pH 7.4

  • Sterile, pyrogen-free water

Procedure:

  • Prepare Precursor Solutions: a. Dissolve this compound in the Reaction Buffer to the desired final concentration (e.g., for a 5% w/v hydrogel, dissolve 50 mg of this compound in 1 mL of buffer). b. Dissolve the dithiol crosslinker in a separate aliquot of the Reaction Buffer to a concentration that results in a 1:1 molar ratio of maleimide groups to thiol groups.

  • Hydrogel Formation: a. To initiate crosslinking, rapidly and thoroughly mix the this compound solution and the dithiol crosslinker solution. b. Pipette the mixture into the desired mold or well plate. Gelation should occur within minutes. The gelation time can be modulated by adjusting the pH, buffer concentration, and precursor concentration.

  • Equilibration and Swelling: a. Once gelled, immerse the hydrogel in an excess of PBS or cell culture medium to allow it to reach equilibrium swelling. This also serves to wash out any unreacted precursors. b. The mass swelling ratio can be calculated as the ratio of the swollen hydrogel mass to its dry mass (after lyophilization).

  • Characterization: a. The mechanical properties (e.g., Young's modulus) of the hydrogel can be measured using techniques like atomic force microscopy (AFM) or rheometry. b. For cell culture applications, the viability of encapsulated cells can be assessed using assays such as Live/Dead staining.

Visualizations

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: PEGylation with this compound cluster_2 Step 3: Biofunctionalization Biomaterial Biomaterial Surface (e.g., Nanoparticle, Implant) Thiolation Surface Thiolation (Introduction of -SH groups) Biomaterial->Thiolation Chemical Modification ThiolatedSurface Thiol-Modified Surface Thiolation->ThiolatedSurface Reaction Michael Addition Reaction (pH 6.5-7.5) ThiolatedSurface->Reaction MalPEGMal This compound (in solution) MalPEGMal->Reaction PEGylatedSurface PEGylated Surface with Terminal Maleimide Groups Reaction->PEGylatedSurface FinalConjugation Michael Addition Reaction PEGylatedSurface->FinalConjugation BioactiveMolecule Thiol-Containing Bioactive Molecule (e.g., RGD Peptide, Antibody) BioactiveMolecule->FinalConjugation FunctionalizedSurface Biofunctionalized Surface FinalConjugation->FunctionalizedSurface G ECM Biomaterial Surface (Modified with this compound-RGD) Integrin Integrin Receptor (e.g., αvβ3) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Src Src Kinase FAK->Src Activates Grb2 Grb2/Sos FAK->Grb2 Recruits Cytoskeleton Actin Cytoskeleton (Cell Spreading, Migration) FAK->Cytoskeleton Signaling to Src->FAK Phosphorylates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Gene Gene Expression (Proliferation, Survival, Differentiation) Nucleus->Gene

References

Application Notes and Protocols for Bioconjugation Using Thiol-Reactive Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-reactive bioconjugation is a cornerstone of modern biotechnology, enabling the precise covalent modification of biomolecules such as proteins, peptides, and oligonucleotides. This technique is pivotal in the development of antibody-drug conjugates (ADCs), fluorescently labeled probes, and immobilized proteins for various research and therapeutic applications. The unique nucleophilicity of the thiol group (sulfhydryl, -SH) found in cysteine residues allows for highly selective modification under mild reaction conditions. This document provides a detailed overview of the most common thiol-reactive linkers, their mechanisms of action, comparative performance data, and comprehensive experimental protocols.

Overview of Thiol-Reactive Linkers

The most widely used thiol-reactive linkers fall into three main categories: maleimides, haloacetyls, and pyridyl disulfides. Each class of linker possesses distinct reactivity profiles, and the resulting conjugates exhibit different stability characteristics. The choice of linker is therefore critical and depends on the specific application, particularly whether a stable or a cleavable linkage is desired.

Mechanism of Action

Thiol-reactive linkers exploit the nucleophilic nature of the thiol group on cysteine residues. The reaction mechanisms for the three main classes of linkers are distinct:

  • Maleimides: React with thiols via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.

  • Haloacetyls (Iodoacetyls and Bromoacetyls): React with thiols through a nucleophilic substitution (S_N2) reaction, displacing the halide to form a stable thioether linkage. This reaction is most efficient at a slightly alkaline pH of 8.0-8.5.

  • Pyridyl Disulfides: React with thiols via a thiol-disulfide exchange reaction. This process forms a new disulfide bond and releases a pyridine-2-thione molecule, which can be monitored spectrophotometrically to track the reaction progress. The resulting disulfide bond is cleavable by reducing agents.

Data Presentation: Comparative Performance of Thiol-Reactive Linkers

The selection of an appropriate thiol-reactive linker is a critical step in the design of bioconjugates. The following tables provide a summary of key quantitative parameters to facilitate this decision-making process.

FeatureMaleimide ChemistryHaloacetyl Chemistry (Iodoacetyl)Pyridyl Disulfide Chemistry (SPDP)
Reactive Group MaleimideIodoacetyl/BromoacetylPyridyl disulfide
Target Functional Group Thiols (Sulfhydryls)[1]Thiols (Sulfhydryls)Thiols (Sulfhydryls)[2]
Resulting Bond Thioether[1]ThioetherDisulfide[1]
Optimal Reaction pH 6.5 - 7.5[1]8.0 - 8.57.0 - 8.0
Reaction Rate Very FastFastFast
Selectivity Highly selective for thiols in the optimal pH range. Reactivity with amines increases above pH 7.5.High for thiols at optimal pH, but can react with other nucleophiles (e.g., histidine, lysine) at higher pH.High for thiols.
Bond Stability Generally stable, but the succinimide ring can undergo hydrolysis and retro-Michael addition, leading to potential payload loss.Stable thioether bond.Labile and cleavable under reducing conditions (e.g., with DTT, TCEP). Can undergo thiol exchange in vivo.
Reaction Monitoring Not straightforwardNot straightforwardRelease of pyridine-2-thione can be monitored at 343 nm.

Table 1. Comparative Overview of Thiol-Reactive Linker Chemistries.

Linker TypeRelative Reaction RateHalf-life of Conjugate (in presence of Glutathione)Key Considerations
N-ethylmaleimide (NEM) High3.1 to 18 hoursSusceptible to retro-Michael reaction and thiol exchange.
N-phenylmaleimide (NPM) Higher than NEMNot specified, but more stable than N-alkyl maleimidesAryl group promotes stabilizing ring hydrolysis.
Iodoacetamide ModerateStableReaction rate is generally slower than maleimides.
Pyridyl Disulfide HighCleavableDesigned for release in a reducing environment.

Table 2. Quantitative Comparison of Linker Performance. Data is compiled from various sources and should be used for relative comparison. Actual rates and stability depend on specific reaction conditions and the biomolecule being conjugated.

Mandatory Visualization

Reaction Mechanisms

G cluster_maleimide Maleimide Reaction cluster_haloacetyl Haloacetyl Reaction cluster_pyridyldithiol Pyridyl Disulfide Reaction Protein-SH Protein-SH Thioether_Bond Stable Thioether Bond (Protein-S-Linker) Protein-SH->Thioether_Bond Michael Addition Maleimide-Linker Maleimide-Linker Maleimide-Linker->Thioether_Bond Protein-SH_2 Protein-SH Thioether_Bond_2 Stable Thioether Bond (Protein-S-Linker) Protein-SH_2->Thioether_Bond_2 SN2 Reaction Haloacetyl-Linker Iodoacetyl-Linker Haloacetyl-Linker->Thioether_Bond_2 Protein-SH_3 Protein-SH Disulfide_Bond Cleavable Disulfide Bond (Protein-S-S-Linker) Protein-SH_3->Disulfide_Bond Thiol-Disulfide Exchange Pyridyl-Disulfide-Linker Linker-S-S-Py Pyridyl-Disulfide-Linker->Disulfide_Bond Pyridine-2-thione Pyridine-2-thione Pyridyl-Disulfide-Linker->Pyridine-2-thione

Caption: Reaction mechanisms of common thiol-reactive linkers.

Experimental Workflow

G Start Start Protein_Preparation 1. Protein Preparation - Dissolve protein in appropriate buffer - pH adjustment Start->Protein_Preparation Disulfide_Reduction 2. Disulfide Bond Reduction (Optional) - Add TCEP or DTT - Incubate Protein_Preparation->Disulfide_Reduction Linker_Preparation 3. Linker Preparation - Dissolve linker in organic solvent (e.g., DMSO) Disulfide_Reduction->Linker_Preparation Conjugation 4. Conjugation Reaction - Add linker to protein solution - Incubate (time and temp. vary) Linker_Preparation->Conjugation Purification 5. Purification - Size-exclusion chromatography - Dialysis Conjugation->Purification Characterization 6. Characterization - SDS-PAGE - Mass Spectrometry - Functional Assays Purification->Characterization End End Characterization->End

Caption: General experimental workflow for thiol-reactive bioconjugation.

Experimental Protocols

Protocol 1: Maleimide-Mediated Protein Conjugation

This protocol describes a general procedure for conjugating a maleimide-functionalized molecule to a protein containing free cysteine residues.

Materials:

  • Protein with accessible cysteine residues

  • Maleimide-functionalized molecule (e.g., fluorescent dye, biotin, drug)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): 2-Mercaptoethanol or L-cysteine

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide linker, as it contains a free thiol.

  • Maleimide-Linker Preparation:

    • Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF. This should be done immediately before use as maleimides can hydrolyze in the presence of water.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-linker stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent with a free thiol, such as 2-mercaptoethanol or L-cysteine, can be added to a final concentration of 10-20 mM.

  • Purification:

    • Remove excess, unreacted maleimide-linker and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling using mass spectrometry or by spectrophotometric methods if the label is a chromophore.

Protocol 2: Haloacetyl-Mediated Protein Conjugation

This protocol provides a general method for labeling proteins with iodoacetyl- or bromoacetyl-functionalized molecules.

Materials:

  • Protein with accessible cysteine residues

  • Iodoacetyl- or bromoacetyl-functionalized molecule

  • Conjugation Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0-8.5

  • Reducing Agent (optional): TCEP

  • Quenching Reagent: 2-Mercaptoethanol

  • Purification column

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds with a 10- to 50-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Haloacetyl-Linker Preparation:

    • Prepare a 10 mM stock solution of the haloacetyl reagent in anhydrous DMSO or DMF immediately prior to use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the haloacetyl-linker stock solution to the protein solution.

    • Incubate the reaction for 2-12 hours at room temperature in the dark.

  • Quenching:

    • Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 10-20 mM.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

  • Characterization:

    • Confirm conjugation and assess purity using SDS-PAGE and mass spectrometry.

Protocol 3: Pyridyl Disulfide-Mediated Protein Conjugation

This protocol outlines the conjugation of a thiol-containing protein to a pyridyl disulfide-functionalized molecule.

Materials:

  • Protein with a free cysteine residue

  • Pyridyl disulfide-functionalized molecule (e.g., SPDP-activated molecule)

  • Conjugation Buffer: PBS, pH 7.4

  • Spectrophotometer

  • Purification column

Procedure:

  • Molecule Preparation:

    • Dissolve the protein and the pyridyl disulfide-functionalized molecule in the conjugation buffer.

  • Conjugation Reaction:

    • Mix the protein and the pyridyl disulfide-functionalized molecule in the conjugation buffer. A 5- to 20-fold molar excess of the pyridyl disulfide molecule is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm. The reaction is complete when the absorbance at 343 nm plateaus.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove the pyridine-2-thione and any unreacted molecules.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Conclusion

Thiol-reactive bioconjugation is a versatile and powerful tool for the site-specific modification of biomolecules. The choice between maleimide, haloacetyl, and pyridyl disulfide linkers should be guided by the specific requirements of the application, including the desired stability of the final conjugate and the need for a cleavable linkage. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can successfully generate a wide range of functional bioconjugates for diverse applications in research, diagnostics, and therapeutics.

References

Synthesis of PEGylated Hemoglobin Using Maleimide Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin-based oxygen carriers (HBOCs) are under development as potential blood substitutes. However, native hemoglobin has a short vascular retention time due to rapid renal clearance.[1][2][3][4] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, increases the hydrodynamic volume of hemoglobin, thereby prolonging its circulation time.[5] This document provides detailed application notes and protocols for the synthesis of PEGylated hemoglobin using maleimide-activated PEGs, a common strategy that targets cysteine residues.

Maleimide chemistry offers a highly selective method for conjugating PEGs to proteins via the thiol group of cysteine residues. The reaction involves a Michael addition of the thiol to the maleimide double bond, forming a stable thioether linkage. Human hemoglobin possesses reactive cysteine residues, notably at the βCys-93 position, which can be targeted for PEGylation. Alternatively, genetic engineering can introduce novel cysteine residues at specific surface locations to achieve more homogenous PEGylation.

Principles and Considerations

The synthesis of PEGylated hemoglobin using maleimide PEGs involves several key stages: preparation and purification of hemoglobin, the PEGylation reaction itself, and subsequent purification and characterization of the conjugate.

Hemoglobin Preparation: High purity hemoglobin is essential for a successful and well-defined PEGylation reaction. Hemoglobin is typically isolated from red blood cells and purified to remove other cellular components.

Maleimide-PEG Chemistry: The reaction between the thiol group of a cysteine residue and a maleimide-activated PEG is rapid and specific under mild conditions (pH 6.5-7.5). However, the stability of the resulting thiosuccinimide linkage can be a concern, as it may undergo a retro-Michael reaction, leading to deconjugation. The choice of PEG length and the degree of PEGylation can be tailored to optimize the properties of the final product.

Purification and Characterization: Following the PEGylation reaction, it is crucial to separate the PEGylated hemoglobin from unreacted hemoglobin and excess PEG reagents. Techniques such as size-exclusion chromatography (SEC) and ion-exchange chromatography (IEC) are commonly employed. Characterization methods are then used to confirm the extent of PEGylation, purity, and functional integrity of the conjugate.

Experimental Protocols

Protocol 1: Purification of Hemoglobin from Red Blood Cells

This protocol describes a general method for the isolation and purification of hemoglobin.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Saline solution (0.9% NaCl)

  • Deionized water

  • Dichloromethane

  • Phosphate buffered saline (PBS), pH 7.4

  • Dialysis tubing (50 kDa and 100 kDa MWCO)

  • Centrifuge and appropriate tubes

  • Spectrophotometer

Procedure:

  • Wash the RBCs twice with an equal volume of saline solution, centrifuging at 2500 rpm for 20 minutes to pellet the cells.

  • Lyse the washed RBCs by adding 4 volumes of cold deionized water and 1 volume of dichloromethane. Shake vigorously for 5 minutes.

  • Centrifuge the mixture at 2500 rpm for 20 minutes to separate the aqueous phase containing hemoglobin from the cell debris and organic phase.

  • Carefully collect the upper aqueous phase containing the hemoglobin.

  • Repeat the extraction (steps 2-4) on the remaining phases to maximize hemoglobin recovery.

  • Pool the aqueous phases and dialyze extensively against PBS (pH 7.4) for 48 hours using 50 kDa MWCO dialysis tubing to remove small molecule contaminants.

  • Transfer the dialyzed hemoglobin solution to a 100 kDa MWCO dialysis tube and continue dialysis for 24 hours to allow for the diffusion of pure hemoglobin.

  • Concentrate the purified hemoglobin solution using a suitable method, such as ultrafiltration.

  • Determine the purity and concentration of the hemoglobin solution using SDS-PAGE and a spectrophotometric method (e.g., Drabkin's method).

Protocol 2: PEGylation of Hemoglobin with Maleimide-PEG

This protocol details the conjugation of maleimide-activated PEG to hemoglobin. This specific example uses a 20 kDa maleimide-PEG and an engineered hemoglobin with a single reactive cysteine.

Materials:

  • Purified carboxyhemoglobin (HbCO) solution (e.g., 1 mM)

  • Maleimide-PEG (e.g., 20 kDa)

  • CO-purged PEGylation buffer (e.g., phosphate buffer, pH 7.4)

  • L-cysteine solution (e.g., 0.9 M)

  • Reaction vessel

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the purified HbCO at a concentration of 1 mM in CO-purged PEGylation buffer.

  • Immediately before use, prepare a 10 mM stock solution of 20 kDa maleimide-PEG in the same CO-purged buffer.

  • In a reaction vessel, add the maleimide-PEG solution to the HbCO solution to achieve a desired molar ratio (e.g., 12:1 PEG to Hb tetramer).

  • Incubate the reaction mixture at 25°C for 2 hours with gentle mixing.

  • Quench the reaction by adding a sufficient volume of L-cysteine solution to scavenge any unreacted maleimide-PEG.

  • Proceed immediately to the purification step to remove excess reagents and byproducts.

Protocol 3: Purification of PEGylated Hemoglobin

This protocol outlines the purification of the PEGylated hemoglobin conjugate using size-exclusion chromatography (SEC).

Materials:

  • Quenched PEGylation reaction mixture

  • SEC column (e.g., Sephacryl S-300 or similar)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector

  • UV-Vis spectrophotometer

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the elution buffer at a constant flow rate.

  • Collect fractions and monitor the absorbance at 280 nm (for protein) and 540 nm (for hemoglobin).

  • The PEGylated hemoglobin will elute earlier than the unmodified hemoglobin due to its larger hydrodynamic volume.

  • Pool the fractions containing the purified PEGylated hemoglobin.

  • Analyze the purity of the pooled fractions using SDS-PAGE.

Protocol 4: Characterization of PEGylated Hemoglobin

A. SDS-PAGE Analysis:

  • Perform SDS-PAGE on the purified PEGylated hemoglobin, unmodified hemoglobin, and molecular weight markers.

  • The PEGylated hemoglobin will show a significant increase in apparent molecular weight compared to the unmodified protein. For example, a 16 kDa hemoglobin monomer conjugated to a 20 kDa PEG may run at an apparent molecular weight of approximately 56 kDa.

B. UV-Visible Spectroscopy:

  • Record the UV-Visible spectrum of the purified PEGylated hemoglobin from 300 to 700 nm.

  • The characteristic absorbance peaks of oxyhemoglobin at 540 nm and 575 nm should be present. A peak at 630 nm would indicate the presence of methemoglobin.

C. Oxygen Binding Affinity:

  • Measure the oxygen equilibrium curve of the PEGylated hemoglobin to determine the P50 (the partial pressure of oxygen at which hemoglobin is 50% saturated) and the Hill coefficient (a measure of cooperativity).

  • PEGylation at certain sites, such as βCys-93, can increase oxygen affinity (lower P50).

Quantitative Data Summary

ParameterUnmodified HemoglobinMaleimide-PEGylated HemoglobinReference
PEGylation Efficiency N/A>80% (with engineered cysteine)
Stability (in 1 mM GSH, 7 days at 37°C) N/A<70% of conjugate remaining
Oxygen Affinity (P50) Varies by source and conditionsGenerally increased (lower P50)
Cooperativity (Hill Coefficient) ~2.7Can be reduced
Molecular Radius SmallerLarger
PEGylation Reaction ParametersValueReference
PEG:Hb Tetramer Molar Ratio 12:1
Reaction Temperature 25°C
Reaction Time 2 hours

Visualizations

G cluster_prep Hemoglobin Preparation cluster_peg PEGylation Reaction cluster_purification Purification & Characterization rbc Red Blood Cells wash Wash with Saline rbc->wash lyse Lysis & Extraction wash->lyse purify Purified Hemoglobin lyse->purify react Reaction (2h, 25°C) purify->react peg Maleimide-PEG peg->react quench Quench with L-cysteine react->quench sec Size-Exclusion Chromatography quench->sec product PEG-Hemoglobin Conjugate sec->product analysis Characterization (SDS-PAGE, UV-Vis, O2 affinity) product->analysis

Caption: Experimental workflow for the synthesis of PEGylated hemoglobin.

G hb Hemoglobin-SH (Cysteine Thiol) intermediate Michael Addition (pH 6.5-7.5) hb->intermediate peg Maleimide-PEG peg->intermediate product PEG-Hemoglobin Conjugate (Stable Thioether Linkage) intermediate->product Forms stable bond

Caption: Reaction mechanism of maleimide-PEG with a cysteine residue on hemoglobin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mal-PEG5-Mal Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG5-Mal conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation in a question-and-answer format.

Q1: Why is my conjugation efficiency low or non-existent?

Low or no conjugation can stem from several factors related to the integrity of the maleimide linker and the availability of reactive thiols on your molecule of interest.

  • Maleimide Hydrolysis: The maleimide groups on the this compound linker are susceptible to hydrolysis, especially at pH values above 7.5.[1] Once hydrolyzed, the maleimide ring opens and can no longer react with thiols.

    • Solution: Always prepare fresh solutions of your this compound linker immediately before use.[1] If you must store it, use a dry, anhydrous organic solvent like DMSO or DMF and keep it at -20°C with a desiccant.[2]

  • Thiol Oxidation: Free thiols (sulfhydryl groups) on your protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides.

    • Solution: Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[1] Perform the conjugation in degassed buffers to minimize oxygen exposure and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.

  • Suboptimal pH: The ideal pH range for the maleimide-thiol reaction is 6.5-7.5.[] At lower pH, the reaction rate is slower, and at higher pH, the risk of maleimide hydrolysis and reaction with amines increases.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.

Q2: I'm observing significant amounts of intramolecular crosslinking (looping) instead of intermolecular conjugation. How can I favor intermolecular reactions?

With a homobifunctional linker like this compound, controlling intramolecular versus intermolecular reactions is a key challenge.

  • Concentration of Reactants: The relative concentrations of your thiol-containing molecule and the this compound linker play a crucial role.

    • Solution: To favor intermolecular crosslinking, use higher concentrations of your reactants. At low concentrations, the probability of the two ends of the same linker molecule reacting with two thiols on the same molecule (intramolecular) is higher.

  • Stoichiometry: The molar ratio of the linker to your molecule can influence the outcome.

    • Solution: A step-wise addition approach can be effective. First, react your thiol-containing molecule with a sub-stoichiometric amount of this compound to form a singly-reacted intermediate. Then, introduce the second thiol-containing molecule to react with the remaining maleimide group.

  • Steric Hindrance: The accessibility of the thiol groups can affect the reaction.

    • Solution: If your molecule is large and sterically hindered, it might be more challenging to achieve intermolecular crosslinking. The PEG5 spacer provides flexibility, but for very large molecules, a longer spacer might be necessary.

Q3: My final conjugate is unstable and loses its payload over time. What is causing this instability?

The stability of the resulting thioether bond is generally good, but it can be susceptible to certain reactions.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible in the presence of other thiols, such as glutathione in vivo. This can lead to the transfer of the payload to other molecules.

    • Solution: One strategy to increase stability is to promote the hydrolysis of the succinimide ring in the conjugate after the initial reaction. This can be achieved by incubating the conjugate at a slightly basic pH (around 8.0-9.0) after the initial conjugation is complete. The hydrolyzed ring is less susceptible to the retro-Michael reaction.

  • Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, a side reaction can occur where the conjugate rearranges to form a stable six-membered thiazine ring.

    • Solution: To avoid this, it is recommended to avoid using peptides or proteins with an N-terminal cysteine for conjugation. If unavoidable, performing the conjugation at a more acidic pH (around 6.0) can help to minimize this side reaction by keeping the N-terminal amine protonated.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my thiol-containing molecule?

The optimal molar ratio depends on whether you are aiming for intermolecular or intramolecular crosslinking and the nature of your molecules. For intermolecular crosslinking of two different molecules (A and B), a common strategy is a two-step approach: first, react molecule A with a slight excess of this compound, then purify the A-PEG-Mal intermediate before adding molecule B. For crosslinking two identical molecules, starting with a 1:2 molar ratio of linker to thiol-containing molecule can be a good starting point, but this will likely require optimization.

Q2: How can I monitor the progress of my conjugation reaction?

Several techniques can be used to monitor the reaction:

  • SDS-PAGE: This is a simple and effective way to visualize the formation of higher molecular weight conjugates.

  • HPLC: Size-exclusion chromatography (SEC-HPLC) can be used to separate the conjugated product from the starting materials and any unreacted linker. Reversed-phase HPLC can also be used for smaller molecules.

  • Mass Spectrometry: This can provide a definitive confirmation of the final conjugate's molecular weight.

Q3: What are the best storage conditions for this compound?

This compound is moisture-sensitive. It should be stored at -20°C with a desiccant. For long-term storage, it is best to keep it as a dry powder. If you need to make a stock solution, use an anhydrous solvent like DMSO or DMF and store it at -20°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use buffers containing primary amines, like Tris?

It is best to avoid buffers containing primary amines (e.g., Tris) or other thiols, as they can compete with the intended reaction. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer for maleimide-thiol conjugations.

Data Summary

The following tables summarize key quantitative data related to maleimide-thiol conjugation.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for thiol specificity. Higher pH increases hydrolysis and amine reactivity.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can slow down the reaction but may improve stability.
Reaction Time 1 - 4 hoursCan be extended overnight at 4°C. Monitor reaction for completion.
Molar Ratio (Linker:Thiol) Varies (start with 1:2 for homodimers)Highly dependent on the desired product (intramolecular vs. intermolecular).

Table 2: Factors Affecting Maleimide Stability

ConditionEffect on Maleimide StabilityRecommendation
Aqueous Solution Prone to hydrolysis, especially at higher pH.Prepare fresh solutions immediately before use.
Storage Temperature Lower temperatures improve stability.Store at -20°C as a dry powder or in an anhydrous solvent.
pH Stability decreases as pH increases.Store in a dry state or at a neutral to slightly acidic pH for short periods.

Experimental Protocols

Protocol 1: General Two-Step Intermolecular Crosslinking using this compound

This protocol is for crosslinking two different thiol-containing molecules (Molecule A and Molecule B).

  • Preparation of Molecule A:

    • Dissolve Molecule A in a suitable conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2).

    • If necessary, reduce any disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.

  • First Conjugation Step (Molecule A + this compound):

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Add a 5-10 fold molar excess of the this compound solution to the prepared Molecule A solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Intermediate (Molecule A-PEG-Mal):

    • Remove the excess this compound linker using size-exclusion chromatography (e.g., a G-25 desalting column) or dialysis. The buffer should be the same conjugation buffer.

  • Second Conjugation Step (Molecule A-PEG-Mal + Molecule B):

    • Prepare Molecule B as described in step 1.

    • Add the purified Molecule A-PEG-Mal intermediate to the prepared Molecule B solution. A 1:1.2 molar ratio of A-PEG-Mal to B is a good starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Final Conjugate (A-PEG-B):

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove any unreacted components.

Protocol 2: Controlled Intramolecular Crosslinking (Cyclization)

This protocol is designed to favor the formation of an intramolecularly crosslinked product.

  • Preparation of Thiol-Containing Molecule:

    • Prepare your molecule containing at least two thiol groups in the conjugation buffer as described in Protocol 1.

  • Conjugation Reaction:

    • Perform the reaction at a high dilution (low concentration) of your thiol-containing molecule to favor intramolecular reaction.

    • Slowly add a near-equimolar amount (e.g., 1.0 to 1.1 molar equivalents) of a freshly prepared this compound solution to the diluted solution of your molecule with vigorous stirring.

    • Incubate for 2-4 hours at room temperature.

  • Purification:

    • Purify the cyclized product using a suitable chromatography method (e.g., SEC-HPLC or RP-HPLC).

Visualizations

G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Purification cluster_2 Step 3: Final Conjugation A Molecule A (with Thiol) Intermediate Molecule A-PEG-Mal A->Intermediate Reaction 1 (1-2 hours) Linker This compound (Excess) Linker->Intermediate Purification Size-Exclusion Chromatography Intermediate->Purification Final_Product Molecule A-PEG-Molecule B Purification->Final_Product Purified Intermediate B Molecule B (with Thiol) B->Final_Product Reaction 2 (1-2 hours)

Caption: Workflow for two-step intermolecular conjugation.

Caption: Concentration effect on conjugation outcome.

References

stability of Mal-PEG5-mal in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Mal-PEG5-mal in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this bifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for working with this compound?

A1: The optimal pH range for reacting the maleimide groups of this compound with thiols (sulfhydryl groups) is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly chemoselective for thiols.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, competitive reaction with primary amines (like lysine residues) increases.

Q2: How stable is the unreacted this compound in aqueous buffers?

A2: The maleimide groups of this compound are susceptible to hydrolysis in aqueous solutions, which opens the maleimide ring to form a non-reactive maleamic acid. The rate of this hydrolysis is highly dependent on pH and temperature.

  • pH: Hydrolysis is slow at acidic pH (e.g., 5.5-6.5) but accelerates significantly as the pH becomes neutral and alkaline. At pH 7.4, the rate of hydrolysis is notably faster than at pH 5.5. Above pH 8.5, the hydrolysis rate increases significantly.

  • Recommendation: Aqueous solutions of this compound should be prepared immediately before use to minimize hydrolysis and maintain reactivity. If short-term aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.

Q3: What are the recommended storage conditions for this compound?

A3:

  • Solid Form: Upon receipt, this compound should be stored at -20°C, desiccated, and protected from light. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.

  • Stock Solutions: For long-term storage, dissolve this compound in a dry, water-miscible, and amine-free organic solvent such as DMSO or DMF. These stock solutions should be stored at -20°C under an inert gas like argon or nitrogen to prevent moisture contamination. It is not recommended to store maleimide-containing products in aqueous solutions.

Q4: My conjugation efficiency is low. What could be the cause?

A4: Low conjugation efficiency can stem from several factors:

  • Maleimide Hydrolysis: If the this compound was dissolved in an aqueous buffer (especially at pH ≥ 7.4) for an extended period before the reaction, a significant portion may have hydrolyzed and become non-reactive.

  • Thiol Oxidation: The target thiol groups on your protein or molecule may have oxidized to form disulfide bonds, which do not react with maleimides. Consider pre-treating your sample with a reducing agent.

  • Incorrect Buffer Composition: The reaction buffer must be free of extraneous thiols (like DTT or beta-mercaptoethanol) and primary or secondary amines that can compete with the target reaction. TCEP is a suitable reducing agent as it does not contain thiols and does not need to be removed prior to conjugation. Including a chelating agent like EDTA (1-5 mM) can prevent metal-catalyzed oxidation of thiols.

  • Suboptimal pH: Ensure the reaction pH is firmly within the 6.5-7.5 range.

Q5: Is the final conjugate (thioether bond) stable?

A5: The thiosuccinimide bond formed between the maleimide and a thiol can be unstable under certain conditions and may undergo a retro-Michael reaction, leading to deconjugation. This is particularly relevant in vivo, where competing thiols like glutathione can facilitate payload migration to other molecules.

  • Stabilization Strategy: To create a more stable bond, the thiosuccinimide ring can be intentionally hydrolyzed after conjugation by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.0-9.0). The resulting ring-opened succinamic acid thioether is much more stable and resistant to the retro-Michael reaction.

Data Summary: Mal-PEG-mal Stability

The stability of the maleimide group is critically dependent on the buffer conditions. The primary degradation pathway in aqueous solution is hydrolysis, which is accelerated by increases in pH and temperature.

Condition pH Value Temperature Observed Stability / Reaction Rate Reference(s)
Hydrolysis 3.037°CVery slow hydrolysis, high stability.
5.537°CVery slow hydrolysis, high stability.
7.420°CRate constant of hydrolysis: 1.24 x 10⁻⁵ s⁻¹.
7.437°CFaster hydrolysis. Rate constant is ~5 times higher than at 20°C (6.55 x 10⁻⁵ s⁻¹).
9.037°CFast ring-opening hydrolysis.
Conjugate Stability 7.4 (PBS)37°CIn the presence of 1 mM glutathione, a maleimide-PEG conjugate retained only ~70% conjugation after 7 days.
7.4 (PBS)37°CIn the absence of competing thiols, the maleimide-PEG conjugate showed good stability over 7 days (<5% degradation).

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability of this compound by UV-Vis Spectroscopy

This protocol allows for the quantification of maleimide hydrolysis by monitoring the decrease in UV absorbance characteristic of the maleimide ring.

1. Materials and Reagents:

  • This compound
  • Anhydrous DMSO
  • A series of buffers (e.g., 100 mM phosphate buffer at pH 5.5, 7.4, and 9.0)
  • UV-Vis Spectrophotometer with temperature control
  • Quartz cuvettes

2. Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
  • Pre-warm the spectrophotometer and the desired buffer to the test temperature (e.g., 37°C).
  • Add the required volume of buffer to a quartz cuvette.
  • To initiate the experiment, add a small volume of the this compound stock solution to the buffer in the cuvette to achieve a final concentration that gives a measurable absorbance (e.g., 0.1-1.0 mM). Mix quickly and thoroughly.
  • Immediately begin monitoring the decrease in absorbance at the λmax of the maleimide group (around 300 nm) over time.
  • Record data at regular intervals until the absorbance stabilizes, indicating complete hydrolysis.
  • Repeat the experiment for each buffer condition (pH 5.5, 7.4, 9.0) and temperature.

3. Data Analysis:

  • Plot absorbance versus time for each condition.
  • Fit the data to a pseudo-first-order kinetic model to determine the rate constant (k) of hydrolysis.
  • Calculate the half-life (t₁/₂) of the maleimide group in each buffer using the formula: t₁/₂ = 0.693 / k.

Protocol 2: HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione

This protocol assesses the stability of the formed thioether bond by monitoring the amount of intact conjugate over time in the presence of a competing thiol.

1. Materials and Reagents:

  • Purified this compound conjugate
  • Phosphate Buffered Saline (PBS), pH 7.4, degassed
  • L-Glutathione (GSH), reduced
  • Reverse-phase HPLC system with a C4 or C8 column
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

  • Prepare a stock solution of the purified conjugate in PBS (e.g., 1 mg/mL).
  • Prepare a stock solution of glutathione in PBS (e.g., 10 mM).
  • In a microcentrifuge tube, mix the conjugate stock with the glutathione stock to achieve a final conjugate concentration of 0.5 mg/mL and a final glutathione concentration of 1-10 mM.
  • Prepare a control sample containing only the conjugate in PBS without glutathione.
  • Incubate both samples at 37°C.
  • At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each tube, quench any reaction if necessary, and store at -80°C until analysis.

3. HPLC Analysis:

  • Set up the HPLC system with a suitable gradient (e.g., 20% to 80% Mobile Phase B over 20-30 minutes).
  • Set the detector to monitor absorbance at 280 nm (for protein-based conjugates) or another wavelength specific to the payload.
  • Inject the samples from each time point.
  • Integrate the peak area corresponding to the intact conjugate.

4. Data Analysis:

  • Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
  • Plot the percentage of intact conjugate versus time to determine the stability profile and half-life in the presence and absence of glutathione.

Visualizations

cluster_0 This compound Hydrolysis Pathway cluster_1 Reaction Conditions Mal_Reactive This compound (Reactive Form) Mal_Hydrolyzed Maleamic Acid-PEG5-Maleamic Acid (Non-Reactive) Mal_Reactive->Mal_Hydrolyzed H₂O (Hydrolysis) pH_High High pH (> 7.5) pH_High->Mal_Reactive Accelerates Temp_High High Temp (> 25°C) Temp_High->Mal_Reactive Accelerates cluster_workflow Experimental Workflow for Stability Testing Prep 1. Sample Preparation - Prepare Reagent/Conjugate - Prepare Buffers (Varying pH) Incubate 2. Incubation - Mix Reagent/Conjugate in Buffer - Incubate at Controlled Temp (e.g., 37°C) Prep->Incubate Time 3. Time-Point Sampling - Withdraw Aliquots at t=0, 1, 4, 24h... Incubate->Time Analyze 4. Analysis - UV-Vis Spectroscopy (Hydrolysis) - RP-HPLC (Conjugate Stability) Time->Analyze Data 5. Data Processing - Plot Absorbance/Peak Area vs. Time - Calculate Rate Constants & Half-Life Analyze->Data

References

how to prevent hydrolysis of maleimide groups in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of maleimide groups in solution, ensuring successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern?

Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by water, forming a non-reactive maleamic acid derivative.[1] This is a significant issue because the hydrolyzed maleimide can no longer react with thiol groups (e.g., on cysteine residues), leading to inefficient or failed conjugation reactions.[1][2]

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

The main factors affecting the rate of maleimide hydrolysis are:

  • pH: The rate of hydrolysis significantly increases with a rise in pH.[1] Alkaline conditions (pH > 7.5) lead to rapid hydrolysis.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Aqueous Environment: Extended exposure of maleimides to aqueous solutions results in hydrolysis. It is not recommended to store maleimide-containing products in aqueous solutions.

Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?

The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction with thiols is highly chemoselective. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. Above pH 7.5, the maleimide group can react with amines, such as the side chain of lysine, and the rate of hydrolysis also increases.

Q4: How should I prepare and store maleimide-containing reagents?

To prevent premature hydrolysis, maleimide-containing reagents should be dissolved in a dry, water-miscible (anhydrous) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. These stock solutions should be prepared fresh before use. If storage is necessary, store the stock solution in small aliquots at -20°C or -80°C for up to one month, protected from light and moisture. Avoid repeated freeze-thaw cycles. Never store maleimides in aqueous solutions for long periods.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Premature Hydrolysis of Maleimide: The maleimide group may have hydrolyzed before the conjugation reaction.- Prepare aqueous solutions of the maleimide reagent immediately before use. - Ensure your reaction buffer is freshly prepared and the pH is confirmed to be within the 6.5-7.5 range. - Store maleimide stock solutions properly in an anhydrous organic solvent at -20°C.
Oxidized Thiols: The thiol groups on the protein or molecule of interest may have oxidized to form disulfide bonds, which are unreactive with maleimides.- Reduce disulfide bonds prior to conjugation using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). - Degas buffers to remove dissolved oxygen which can promote oxidation. - Include a chelating agent like EDTA (1-10 mM) in the buffer to sequester metal ions that can catalyze oxidation.
Incorrect Buffer Composition: The buffer may contain substances that interfere with the conjugation reaction.- Use buffers that do not contain primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol). Good choices include phosphate-buffered saline (PBS), MES, and HEPES.
Inconsistent Results Between Experiments Variable Levels of Maleimide Hydrolysis: Inconsistent handling of the maleimide reagent can lead to varying degrees of hydrolysis.- Standardize the time the maleimide reagent is in an aqueous solution before starting the conjugation. - Control the reaction temperature consistently. - Use fresh aliquots of the maleimide stock solution for each experiment to avoid moisture contamination from repeated use of the same stock vial.
Poor In-Vivo Stability of Conjugate Retro-Michael Reaction: The thioether bond formed can be reversible, especially in thiol-rich environments like plasma, leading to deconjugation.- After the initial conjugation, consider inducing hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.

Quantitative Data on Maleimide Stability

The stability of the maleimide group is highly dependent on the pH of the aqueous solution. The following table summarizes the approximate half-life of a typical maleimide compound at 25°C.

pHApproximate Half-life
6.0~48 hours
7.0~12 hours
8.0~1 hour
8.5~15 minutes

Note: These values are approximate and can vary based on the specific maleimide derivative, buffer composition, and temperature.

The rate of hydrolysis is also significantly affected by temperature. At pH 7.4, the rate of hydrolysis is approximately five times higher at 37°C compared to 20°C.

Experimental Protocols

Protocol 1: Preparation of a Maleimide Stock Solution

This protocol describes the preparation of a stock solution of a maleimide-containing compound in an anhydrous organic solvent to minimize hydrolysis during storage.

Materials:

  • Maleimide-containing compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial containing the maleimide compound to come to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

  • Briefly vortex the vial to ensure the compound is fully dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Use the stock solution immediately. For storage, aliquot into smaller volumes in tightly sealed tubes and store at -20°C or -80°C, protected from light.

Protocol 2: General Maleimide-Thiol Conjugation Reaction

This protocol provides a general procedure for conjugating a maleimide-containing molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • Maleimide stock solution (from Protocol 1)

  • Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

  • (Optional) TCEP solution

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.

  • Conjugation: While gently stirring, add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted maleimide reagent and byproducts by purifying the conjugate using a suitable method such as size-exclusion chromatography.

Visualizations

Maleimide_Hydrolysis Maleimide Reactive Maleimide (Thiol-Reactive) Maleamic_Acid Maleamic Acid (Non-Reactive) Maleimide->Maleamic_Acid Hydrolysis (Ring Opening) Water H₂O

Caption: The hydrolysis pathway of a maleimide group.

Troubleshooting_Workflow Start Start: Low Conjugation Efficiency Check_pH Is buffer pH 6.5-7.5? Start->Check_pH Check_Reagent Was maleimide reagent prepared fresh in anhydrous solvent? Check_pH->Check_Reagent Yes Adjust_pH Adjust buffer to pH 6.5-7.5 Check_pH->Adjust_pH No Check_Thiols Are thiols available (not oxidized)? Check_Reagent->Check_Thiols Yes Prepare_Fresh Prepare fresh maleimide stock solution Check_Reagent->Prepare_Fresh No Reduce_Protein Reduce protein with TCEP Check_Thiols->Reduce_Protein No Success Problem Solved Check_Thiols->Success Yes Adjust_pH->Start Re-run Experiment Prepare_Fresh->Start Re-run Experiment Reduce_Protein->Start Re-run Experiment Further_Investigation Consult further (e.g., steric hindrance)

Caption: Troubleshooting workflow for low maleimide conjugation efficiency.

References

Technical Support Center: Optimizing Mal-PEG5-mal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical information for researchers, scientists, and drug development professionals on optimizing the pH for maleimide-thiol conjugation reactions using bifunctional linkers like Mal-PEG5-mal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?

A1: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] This range offers the best compromise between reaction speed and the stability of the maleimide group.

Q2: Why is the pH so critical for this reaction?

A2: The pH is critical because it governs the balance between the desired, rapid conjugation and undesirable side reactions. The reaction relies on the nucleophilic attack of a deprotonated thiol (a thiolate anion) on the maleimide's carbon-carbon double bond.[5] At a pH below 6.5, the concentration of reactive thiolate is low, drastically slowing the reaction. Conversely, at a pH above 7.5, two primary side reactions accelerate: the hydrolysis of the maleimide ring, which renders it inactive, and the loss of chemoselectivity, leading to reactions with primary amines like lysine residues.

Q3: What happens if my pH is too high (e.g., pH 8.5)?

A3: At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, which can inactivate your linker before it has a chance to react with the thiol. Additionally, maleimides begin to react competitively with primary amines (e.g., the side chain of lysine) at higher pH, compromising the specificity of the conjugation.

Q4: What buffer should I use for the conjugation?

A4: Phosphate-buffered saline (PBS), HEPES, or Tris buffers are commonly used for maleimide-thiol conjugations, provided the pH is maintained between 7.0 and 7.5. It is crucial to avoid buffers containing primary amines (like Tris or glycine) if the reaction pH is above 7.5, as they can compete with the thiol reaction. Also, ensure the buffer is free of any thiol-containing compounds.

Q5: How can I prevent the oxidation of my thiols?

A5: Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this, you can degas buffers to remove dissolved oxygen. Including a chelating agent such as EDTA (1-5 mM) in the reaction buffer can also help by sequestering metal ions that catalyze oxidation. If your protein contains disulfide bonds that need to be reduced, TCEP (tris(2-carboxyethyl)phosphine) is a recommended reducing agent because it is effective and does not contain thiols itself, meaning it doesn't need to be removed prior to adding the maleimide reagent.

pH Effects on Reaction Parameters

The pH of the reaction buffer has a profound impact on both the desired thiol-maleimide reaction and the stability of the maleimide linker. The following tables summarize these effects.

pH RangeThiol-Maleimide Reaction RateMaleimide Hydrolysis RateSelectivity for Thiols vs. AminesRecommendation
< 6.5 Very SlowMinimalHighNot recommended due to slow kinetics.
6.5 - 7.5 FastLow to ModerateVery High (approx. 1,000x faster for thiols at pH 7.0)Optimal Range
> 7.5 Very FastHighDecreased (competing reaction with amines)Not recommended due to maleimide instability and loss of selectivity.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conjugation Yield 1. Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.Verify the pH of your reaction buffer. Adjust to pH 7.0-7.2 for a good starting point.
2. Maleimide Hydrolysis: The this compound linker was inactivated due to exposure to high pH or prolonged storage in aqueous buffer.Prepare aqueous solutions of the maleimide linker immediately before use. For storage, dissolve the linker in a dry, biocompatible organic solvent like DMSO or DMF.
3. Thiol Oxidation: Free thiols on your molecule have oxidized to form unreactive disulfide bonds.Reduce disulfide bonds using TCEP prior to conjugation. Degas buffers and add 1-5 mM EDTA to prevent re-oxidation.
4. Insufficient Molar Excess: The molar ratio of the this compound linker to the thiol-containing molecule is too low.Start with a 10 to 20-fold molar excess of the maleimide linker. This may require optimization for your specific molecules.
Poor Reproducibility 1. Buffer Inconsistency: Batch-to-batch variations in buffer preparation are affecting the pH.Prepare a large batch of a validated conjugation buffer. Always re-verify the pH before starting the experiment.
2. Reagent Instability: The this compound reagent is degrading during storage.Store the solid reagent at -20°C with a desiccant. Avoid repeated freeze-thaw cycles of stock solutions.
Unstable Conjugate 1. Retro-Michael Reaction: The formed thioether bond is reversible, especially in environments with other thiols (e.g., in vivo).After conjugation, consider hydrolyzing the thiosuccinimide ring by raising the pH to ~9 for a short period. This forms a stable succinamic acid thioether that is not susceptible to the reverse reaction.
2. Thiazine Rearrangement: Occurs when conjugating to a peptide with an N-terminal cysteine, leading to a stable six-membered ring.This side reaction is more prominent at neutral and basic pH. If possible, perform the conjugation under slightly acidic conditions or avoid using peptides with an N-terminal cysteine that has a free amino group.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical pathways dependent on pH and a logical workflow for troubleshooting common issues.

G cluster_main pH-Dependent Reaction Pathways reagents Thiol + this compound adduct Stable Thioether Adduct (Desired Product) reagents->adduct pH 6.5 - 7.5 (Fast & Selective) reagents->adduct pH < 6.5 (Very Slow) hydrolyzed Hydrolyzed Maleimide (Inactive) reagents->hydrolyzed pH > 7.5 (Increases) amine_adduct Amine Adduct (Side Product) reagents->amine_adduct pH > 7.5 (Competitive)

Caption: pH influence on this compound reaction pathways.

G start Start: Low Conjugation Yield check_ph Is pH between 6.5-7.5? start->check_ph check_reagents Are Maleimide & Thiol Reagents Active? check_ph->check_reagents Yes adjust_ph Solution: Adjust buffer to pH 7.0-7.2 check_ph->adjust_ph No check_ratio Is Molar Ratio Sufficient (e.g., 10-20x)? check_reagents->check_ratio Yes use_fresh_reagents Solution: Use fresh reagents. Reduce thiols (TCEP). Prepare maleimide solution fresh. check_reagents->use_fresh_reagents No increase_ratio Solution: Increase molar excess of This compound linker. check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes adjust_ph->success use_fresh_reagents->success increase_ratio->success

References

Maleimide Linker Chemistry: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for maleimide linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding and troubleshooting common side reactions, particularly with amines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, providing explanations and step-by-step solutions.

Q1: My conjugation yield is low or the reaction is failing. What are the common causes?

A1: Low conjugation efficiency is a frequent issue that can often be traced back to the stability of the reactants or the reaction conditions.

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis in aqueous solutions, which opens the ring to form a non-reactive maleamic acid.[1][2] This reaction is accelerated by increasing pH.[1] To avoid this, always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1]

  • Thiol Oxidation: The target sulfhydryl groups (-SH) on your protein or peptide can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This can be prevented by degassing buffers to remove oxygen and including a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.

  • Incomplete Disulfide Reduction: If your target thiols are present as disulfide bonds, they must be reduced prior to conjugation. TCEP is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. DTT is also effective but, being a thiol itself, must be completely removed before conjugation to prevent it from competing for the maleimide.

  • Suboptimal pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows significantly because the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, side reactions with amines and hydrolysis become more prominent.

  • Incorrect Stoichiometry: An insufficient molar ratio of maleimide to thiol can lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.

Q2: I'm observing unexpected molecular weights or multiple species in my final product. What could be happening?

A2: The presence of heterogeneous products often points to a loss of reaction specificity.

  • Reaction with Primary Amines: This is the most common side reaction. While the maleimide-thiol reaction is highly favored, at pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity is lost as the pH becomes more alkaline.

  • Hydrolysis Products: As mentioned in Q1, the maleimide ring can hydrolyze. If this happens before the thiol reaction, it results in an unreactive, lower-molecular-weight species. If it happens after conjugation, it can still add to product heterogeneity, although the hydrolyzed conjugate is often more stable.

  • Thiazine Rearrangement: When conjugating to a peptide or protein via an N-terminal cysteine, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This side reaction is also more rapid at higher pH.

Q3: My final conjugate is unstable and shows payload loss over time. What is the cause and how can I improve stability?

A3: Instability of the final product is a critical issue, especially for antibody-drug conjugates (ADCs), and is often due to the reversibility of the maleimide-thiol linkage.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol is reversible. In a thiol-rich environment, such as in plasma containing glutathione or albumin, the reaction can reverse, and the payload can be transferred to other molecules. This "payload migration" is a significant cause of off-target toxicity and reduced efficacy in ADCs.

  • Solution: Post-Conjugation Hydrolysis: The key to preventing the retro-Michael reaction is to hydrolyze the thiosuccinimide ring after the conjugation is complete. The resulting ring-opened succinamic acid thioether is stable and not susceptible to thiol exchange. This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).

  • Solution: Next-Generation Linkers: Newer maleimide derivatives, such as dibromomaleimides, have been developed to create more stable conjugates that are not prone to the retro-Michael reaction.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing maleimide conjugation reactions.

ParameterRecommended Value/ConditionNotesCitations
Optimal pH for Thiol Reaction 6.5 - 7.5Maximizes thiol specificity and reaction rate.
pH for Amine Side Reaction > 7.5Competes with thiol reaction and increases with pH.
Relative Rate (Thiol vs. Amine) ~1,000 : 1 (at pH 7.0)Highlights the high chemoselectivity at neutral pH.
Maleimide Aqueous Stability Low~10% reactivity loss at 4°C, ~40% at 20°C over 7 days.
Recommended Storage Dry DMSO or DMFPrepare aqueous solutions immediately before use.
Molar Ratio (Maleimide:Thiol) 2:1 to 5:1 (for nanoparticles)Optimal ratio depends on steric hindrance.
Molar Ratio (Maleimide:Protein) 10-20 fold excessCommon starting point for labeling proteins.

Reaction Pathway Visualization

The following diagram illustrates the desired maleimide-thiol reaction alongside the primary side reactions with amines and water (hydrolysis).

Maleimide_Reactions cluster_main Reaction Pathways Maleimide Maleimide Linker Thioether Stable Thiosuccinimide Adduct Maleimide->Thioether Desired Reaction pH 6.5 - 7.5 Amine_Adduct Amine Adduct (Side Product) Maleimide->Amine_Adduct Side Reaction pH > 7.5 Hydrolyzed Maleamic Acid (Inactive) Maleimide->Hydrolyzed Side Reaction (Hydrolysis) Thiol Thiol (-SH) e.g., Cysteine Thiol->Maleimide Amine Amine (-NH2) e.g., Lysine Amine->Maleimide Water Water (H2O) Water->Maleimide

Caption: Key reaction pathways of maleimide linkers.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

  • Reagent Preparation:

    • Prepare the thiol-containing protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.4. A typical protein concentration is 1-10 mg/mL.

    • Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Disulfide Reduction (if necessary):

    • If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add TCEP to the protein solution to a final concentration of 10-100 mM and incubate for 30-60 minutes at room temperature. No removal step is necessary.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced protein solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of ~50 mM to quench any excess maleimide. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess quenching reagent and unreacted maleimide by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

This protocol should be performed after the purification step in Protocol 1 to create a more stable conjugate.

  • Confirm Conjugate Formation: Before proceeding, confirm the successful formation of the conjugate using an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer) or by careful addition of a dilute base.

  • Incubation: Incubate the solution at room temperature or 37°C. The time required for complete hydrolysis can vary (from hours to overnight) and should be monitored by mass spectrometry to observe the mass shift corresponding to the addition of one water molecule.

  • Re-neutralization: Once hydrolysis is complete, re-neutralize the solution by adjusting the pH back to 7.0-7.5 for downstream use or storage.

References

Technical Support Center: Managing Solubility of Mal-PEG5-mal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility issues associated with Mal-PEG5-mal. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a homobifunctional crosslinker consisting of a central hydrophilic polyethylene glycol (PEG) spacer of five units, flanked by two reactive maleimide groups. The PEG component generally enhances aqueous solubility.[1][2][3] However, the terminal maleimide groups can undergo hydrolysis, particularly in aqueous environments with a pH above 7.0, leading to ring-opening and the formation of a maleamic acid.[4][5] This hydrolyzed form is unreactive towards thiols, which can lead to precipitation and a reduction in conjugation efficiency.

Q2: What are the primary factors influencing the solubility and stability of this compound?

The solubility and stability of this compound are critically influenced by several factors:

  • pH: The rate of maleimide hydrolysis increases significantly with increasing pH. For optimal stability of the maleimide groups, a pH range of 6.5-7.5 is recommended for reactions, with a preference for the lower end of this range.

  • Solvent: For long-term storage, dry, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended over aqueous solutions to prevent hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis. Therefore, it is advisable to store stock solutions at low temperatures (-20°C or -80°C) and prepare aqueous working solutions immediately before use.

  • Buffer Composition: Buffers containing primary or secondary amines and free thiols should be avoided as they can react with the maleimide groups.

Q3: How should I prepare and store stock solutions of this compound?

To ensure the stability and reactivity of this compound, follow these storage guidelines:

  • Solid Form: Store the lyophilized powder at -20°C or -80°C, protected from moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a dry, water-miscible organic solvent like DMSO or DMF. These stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage due to the risk of hydrolysis. Prepare aqueous working solutions immediately before use.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dissolution in aqueous buffer 1. The concentration of this compound exceeds its solubility limit in the chosen buffer. 2. The pH of the buffer is too high, causing rapid hydrolysis and precipitation of the less soluble maleamic acid. 3. The buffer contains components that are incompatible with the reagent.1. Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) first, then slowly add the aqueous buffer to the desired final concentration. 2. Ensure the buffer pH is within the optimal range of 6.5-7.5. 3. Use buffers free of primary/secondary amines and thiols.
Low or no reactivity in a conjugation experiment 1. The maleimide groups have hydrolyzed due to improper storage or handling (e.g., prolonged exposure to high pH or aqueous conditions). 2. The pH of the reaction buffer is not optimal for the thiol-maleimide reaction.1. Use a fresh stock of this compound. Prepare aqueous solutions immediately before the experiment. 2. Adjust the reaction buffer pH to be within the 6.5-7.5 range to ensure efficient conjugation while minimizing hydrolysis.
Inconsistent experimental results 1. Variability in the preparation of the this compound working solution, leading to different degrees of hydrolysis. 2. Repeated freeze-thaw cycles of the stock solution causing degradation.1. Standardize the protocol for preparing the working solution, ensuring it is made fresh for each experiment. 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Data Presentation

The following table summarizes key quantitative data related to the stability of maleimide compounds, which is directly applicable to this compound.

Parameter Condition Approximate Half-life of Maleimide Group Reference
pH 6.0~48 hours
7.0~12 hours
8.0~1 hour
8.5~15 minutes
Storage (Solution) Anhydrous DMSO or DMF at -20°C>6 months
Aqueous Buffer (pH 7.0) at 25°C~12 hours

Note: Half-life values are approximate and can vary depending on the specific maleimide derivative and buffer composition.

Experimental Protocols

Protocol 1: General Solubilization of this compound for Aqueous Reactions

This protocol provides a step-by-step method for preparing an aqueous working solution of this compound from a solid or an organic stock solution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.0-7.4), free of amines and thiols.

Procedure:

  • Prepare a Concentrated Stock Solution (if starting from solid):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add a calculated volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-100 mg/mL).

    • Vortex briefly until the solid is completely dissolved.

  • Prepare the Aqueous Working Solution:

    • Immediately before use, dilute the concentrated organic stock solution into the aqueous reaction buffer to the desired final concentration.

    • It is recommended to add the stock solution dropwise to the vigorously stirred buffer to avoid localized high concentrations that may lead to precipitation.

  • Proceed with the Conjugation Reaction:

    • Use the freshly prepared aqueous solution of this compound in your conjugation experiment without delay.

Mandatory Visualizations

Hydrolysis_Pathway Mal_PEG_Mal This compound (Reactive) Hydrolyzed_Product Maleamic Acid-PEG5-Maleamic Acid (Unreactive) Mal_PEG_Mal->Hydrolyzed_Product Hydrolysis H2O H₂O, pH > 7.0

Caption: Hydrolysis pathway of this compound in aqueous solution.

Troubleshooting_Workflow start Precipitation or Low Reactivity Issue check_pH Is buffer pH between 6.5-7.5? start->check_pH check_storage Was the reagent stored correctly (solid at -20°C, stock in dry solvent)? check_pH->check_storage Yes adjust_pH Adjust buffer pH check_pH->adjust_pH No check_freshness Was the aqueous solution prepared fresh? check_storage->check_freshness Yes use_fresh_reagent Use fresh reagent from proper storage check_storage->use_fresh_reagent No prepare_fresh Prepare a new aqueous solution check_freshness->prepare_fresh No success Problem Resolved check_freshness->success Yes adjust_pH->check_storage use_fresh_reagent->check_freshness prepare_fresh->success

Caption: Troubleshooting workflow for this compound solubility issues.

Chemical_Structure cluster_mal1 Maleimide cluster_peg PEG5 Spacer cluster_mal2 Maleimide mal1_structure N-C(=O)C=CC(=O) peg_structure -(CH₂CH₂O)₅- mal1_structure->peg_structure mal2_structure N-C(=O)C=CC(=O) peg_structure->mal2_structure

Caption: Chemical structure of this compound.

References

Validation & Comparative

A Comparative Analysis of Mal-PEG5-mal and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate. Among the various options, polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of the Mal-PEG5-mal linker with other PEG alternatives, supported by experimental data and detailed protocols.

Maleimide-terminated PEG linkers are popular for their ability to react specifically with thiol groups, such as those on cysteine residues of antibodies, to form stable thioether bonds.[1][2] The PEG spacer itself improves the hydrophilicity of the ADC, which can mitigate aggregation issues associated with hydrophobic payloads and improve the drug's pharmacokinetic profile.[][] The length and architecture of the PEG chain are key variables that can be tuned to optimize ADC performance.[5]

The Role of PEG Linker Length: A Balancing Act

The number of PEG units in a linker can significantly impact the properties of an ADC. Shorter PEG chains may lead to more stable conjugates by keeping the payload closer to the antibody, potentially shielding it. Conversely, longer PEG linkers can enhance solubility and prolong circulation half-life, which often translates to improved in vivo efficacy, although sometimes at the cost of reduced in vitro potency. Studies have shown that there might be a threshold effect, where increasing the PEG length beyond a certain point (e.g., PEG8) provides diminishing returns in terms of improving pharmacokinetics.

Data Presentation: Quantitative Comparison of PEG Linkers

The following tables summarize the impact of PEG linker length and architecture on key ADC performance parameters, based on data from multiple preclinical studies.

Table 1: Impact of Linear PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

LinkerClearance Rate (mL/day/kg)Plasma Half-LifeIn Vitro Cytotoxicity (IC50)
No PEG HighShortBaseline
Mal-PEG2-mal Moderate-HighModerateGenerally maintained
Mal-PEG4-mal ModerateModerateGenerally maintained
This compound Moderate Moderate-Long Generally maintained
Mal-PEG8-mal LowLongMay show slight decrease
Mal-PEG12-mal LowLongMay show slight decrease
Mal-PEG24-mal LowLongCan be significantly decreased

Note: The specific values can vary depending on the antibody, payload, and cell line used. This table represents general trends observed in literature.

Table 2: Comparison of Linear vs. Branched PEG Linker Architecture

PropertyLinear PEG Linker (e.g., Mal-PEG24-mal)Branched PEG Linker (e.g., (Mal-PEG12)2-mal)
Hydrodynamic Radius Smaller for the same molecular weightLarger for the same molecular weight
Pharmacokinetics Generally good, but can be inferior at high DARsOften superior, with slower clearance, especially at high DARs
Payload Shielding EffectiveMore effective due to a more globular structure
In Vivo Efficacy GoodCan be enhanced, particularly for high DAR ADCs

Stability of the Maleimide-Thiol Linkage

A critical aspect of maleimide-based linkers is the stability of the resulting thioether bond. This bond can undergo a retro-Michael reaction, leading to premature release of the payload from the antibody. This deconjugation can result in off-target toxicity and reduced efficacy.

The stability of the maleimide conjugate can be influenced by the local chemical environment on the antibody and can be enhanced by the hydrolysis of the succinimide ring to a more stable ring-opened form. While direct comparative kinetic data for the retro-Michael reaction across a range of Mal-PEGn-mal linkers is limited, it is a crucial parameter to consider in linker design. Next-generation maleimide derivatives and alternative thiol-reactive chemistries, such as mono-sulfone PEGs, have been developed to offer enhanced stability. For instance, a mono-sulfone-PEG conjugate was shown to be significantly more stable than a maleimide-PEG conjugate when incubated with reduced glutathione, with over 90% of the mono-sulfone conjugate remaining intact after seven days compared to less than 70% for the maleimide conjugate.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different PEG linkers. Below are representative protocols for key experiments in ADC development.

ADC Conjugation via Thiol-Maleimide Coupling

This protocol describes the conjugation of a maleimide-activated payload to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Mal-PEGn-mal-payload linker dissolved in an organic solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: The antibody is partially reduced by adding a molar excess of TCEP and incubating at 37°C for 1-2 hours to generate free thiol groups.

  • Conjugation: The Mal-PEGn-mal-payload linker is added to the reduced antibody solution at a specific molar ratio and incubated at 4°C or room temperature for 1-4 hours. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.

  • Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification: The resulting ADC is purified from unconjugated payload and other reactants using size-exclusion chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (with free -SH) mAb->Reduced_mAb Incubation TCEP TCEP TCEP->Reduced_mAb ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Incubation (pH 6.5-7.5) Linker_Payload This compound-Payload Linker_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC Characterization DAR, Purity, Aggregation Purified_ADC->Characterization

Figure 1: Experimental workflow for the conjugation of a this compound linker to an antibody.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies and incubate for a period of 72-120 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Cells in 96-well Plate ADC_Treatment Add Serial Dilutions of ADC Cell_Seeding->ADC_Treatment 24h Incubation Incubation Incubate for 72-120h ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance Read Absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc

Figure 2: Workflow for determining the in vitro cytotoxicity of an ADC using the MTT assay.
Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.

Procedure:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Analyze the samples to determine the average DAR at each time point. This can be done using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Data Analysis: Plot the average DAR over time to assess the stability of the conjugate.

Plasma_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis ADC_Plasma Incubate ADC in Plasma at 37°C Time_Points Collect Aliquots at Different Time Points ADC_Plasma->Time_Points DAR_Analysis Determine Average DAR (e.g., by HIC or MS) Time_Points->DAR_Analysis Stability_Profile Plot DAR vs. Time DAR_Analysis->Stability_Profile

Figure 3: Experimental workflow for assessing the plasma stability of an ADC.

Conclusion

The selection of a PEG linker is a critical step in the design of antibody-drug conjugates. The this compound linker represents a balance between the beneficial properties of PEGylation, such as improved solubility and pharmacokinetics, without the potential for significantly reduced in vitro potency that can be observed with much longer PEG chains. However, the optimal linker is highly dependent on the specific antibody, payload, and desired therapeutic application. A systematic evaluation of a range of PEG linker lengths and architectures, including both linear and branched options, is crucial for the development of a safe and effective ADC. Furthermore, the stability of the maleimide-thiol linkage should be carefully assessed, and more stable, next-generation linkers should be considered to minimize premature drug release.

References

A Head-to-Head Comparison of Mal-PEG5-mal and SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of two commonly employed maleimide-based linkers: the hydrophilic Mal-PEG5-mal and the more hydrophobic succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their impact on conjugation efficiency, stability, and overall performance of the resulting conjugate, this document aims to provide the necessary data to make an informed decision for specific therapeutic applications.

Executive Summary of Key Differences

The fundamental difference between this compound and SMCC lies in the spacer connecting the maleimide reactive groups. This compound incorporates a hydrophilic polyethylene glycol (PEG) chain, while SMCC features a hydrophobic cyclohexane ring. This structural variance significantly influences the properties of the resulting ADC.

FeatureThis compoundSMCC
Hydrophilicity HighLow
Solubility of ADC Increased, particularly with hydrophobic drugsCan lead to aggregation, especially at higher drug-to-antibody ratios (DARs)[1]
Achievable DAR Higher DARs are often achievable without inducing aggregation[1]Limited DAR to prevent aggregation and maintain solubility[1]
In Vivo Half-Life Can be extended due to the presence of the PEG linker[1]Generally results in a shorter half-life compared to PEGylated counterparts[1]
Plasma Stability The maleimide-thiol bond is susceptible to retro-Michael reaction, but the PEG spacer can influence stability.The thioether bond is stable, but like other maleimide-based linkers, it can undergo a retro-Michael reaction leading to payload loss
Off-Target Toxicity The hydrophilic nature can potentially reduce non-specific binding and associated toxicity.The hydrophobicity may increase the potential for off-target toxicity
Immunogenicity PEGylation is known to reduce the immunogenicity of proteins and peptides.Can potentially be more immunogenic compared to PEGylated linkers.

In-Depth Performance Comparison

Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

The efficiency of conjugation and the ability to achieve a desired DAR are critical for the therapeutic efficacy of an ADC. While both this compound and SMCC utilize the robust and well-established maleimide-thiol and NHS ester-amine chemistries, the nature of the spacer plays a significant role.

The hydrophilicity imparted by the PEG5 spacer in this compound can be advantageous when working with hydrophobic payloads. It can help to solubilize the drug-linker complex and the final ADC, thereby reducing the risk of aggregation, even at higher DARs. In contrast, the hydrophobic nature of the SMCC linker, when combined with a hydrophobic drug, can lead to aggregation issues, which may limit the practical achievable DAR to avoid compromising the physical stability and efficacy of the ADC.

Stability of the Antibody-Drug Conjugate

The stability of the linker is paramount to ensure that the cytotoxic payload is delivered specifically to the target cells and to minimize off-target toxicity. Both this compound and SMCC form a stable thioether bond between the maleimide group and a thiol on the antibody (typically from a reduced cysteine residue). However, this thiosuccinimide bond is known to be susceptible to a retro-Michael reaction, especially in the presence of thiol-containing species like albumin in the bloodstream, which can lead to premature drug release.

The cyclohexane ring in the SMCC linker is thought to provide some steric hindrance that can reduce the rate of hydrolysis of the maleimide ring before conjugation. However, once the thioether bond is formed, the stability is primarily dictated by the nature of the thiosuccinimide ring itself.

Some studies have shown that ADCs constructed with conventional maleimide linkers like SMCC can exhibit payload loss over time in vivo. While direct comparative stability data for this compound was not found, the principles of maleimide-thiol chemistry suggest a similar susceptibility to the retro-Michael reaction. However, advanced "self-stabilizing" maleimide linkers have been developed to overcome this instability by rapidly converting the initial thiosuccinimide bond into a more stable, hydrolyzed form.

Impact on Antibody Function

A critical consideration in ADC development is the potential impact of the linker and conjugation process on the biological function of the antibody, including its antigen-binding affinity and effector functions mediated by the Fc region.

Conjugation through surface-exposed lysines (for NHS ester reactions) or engineered or reduced cysteines (for maleimide reactions) can potentially interfere with antigen binding if these residues are located in or near the complementarity-determining regions (CDRs). Site-specific conjugation methods are often employed to mitigate this risk.

The hydrophobicity of the linker-drug combination can also influence the overall properties of the ADC. Highly hydrophobic ADCs may be more prone to non-specific uptake by the reticuloendothelial system, leading to faster clearance and potential off-target toxicities. The hydrophilic PEG spacer in this compound can help to shield the hydrophobic drug, potentially reducing these effects and improving the pharmacokinetic profile of the ADC. Studies have shown that PEGylation can significantly extend the in vivo half-life of ADCs compared to those with non-PEGylated linkers like SMCC.

Experimental Protocols

Antibody Conjugation with SMCC

This protocol describes a two-step conjugation process where the antibody is first activated with SMCC, followed by conjugation to a thiol-containing payload.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5) for the maleimide reaction

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • SMCC Activation of Antibody:

    • Dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with the reaction buffer for the maleimide reaction (PBS with 5 mM EDTA, pH 6.5-7.5).

  • Conjugation to Thiol-Containing Payload:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the available maleimide groups is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Quench any unreacted maleimide groups by adding a final concentration of 1 mM L-cysteine or N-acetylcysteine and incubate for 15-30 minutes.

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload and other impurities.

Antibody Conjugation with this compound

This protocol outlines a one-step conjugation to a reduced antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Reducing agent (e.g., TCEP or DTT)

  • This compound linker

  • Anhydrous DMSO or DMF

  • Payload with a suitable reactive group (if not pre-conjugated to the linker)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)

  • Desalting columns

  • Quenching solution (e.g., 1 mM L-cysteine)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with reaction buffer (PBS with 5 mM EDTA, pH 6.5-7.5).

  • Conjugation with this compound:

    • Dissolve this compound (pre-conjugated to the payload if applicable) in anhydrous DMSO or DMF.

    • Add a 5-fold molar excess of the this compound-payload conjugate to the reduced antibody solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching:

    • Cap any unreacted maleimide groups by adding a final concentration of 1 mM L-cysteine.

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other by-products.

Visualizing the Conjugation Workflows

SMCC_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification Ab Antibody Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab + SMCC (NHS ester reaction) pH 7.2-7.4 SMCC SMCC SMCC->Activated_Ab Purification1 Desalting Column Activated_Ab->Purification1 Removal of excess SMCC ADC Antibody-Drug Conjugate Purification1->ADC + Thiol-Payload (Maleimide reaction) pH 6.5-7.5 Thiol_Payload Thiol-Payload Thiol_Payload->ADC Purification2 SEC Purification ADC->Purification2 Removal of unreacted payload

Caption: Workflow for antibody conjugation using the SMCC crosslinker.

Mal_PEG5_mal_Conjugation_Workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification Ab Antibody Reduced_Ab Reduced Antibody Ab->Reduced_Ab + TCEP TCEP TCEP TCEP->Reduced_Ab Purification1 Desalting Column Reduced_Ab->Purification1 Removal of excess TCEP ADC Antibody-Drug Conjugate Purification1->ADC + Mal-PEG5-Payload pH 6.5-7.5 Mal_PEG_Payload Mal-PEG5-Payload Mal_PEG_Payload->ADC Purification2 SEC Purification ADC->Purification2 Removal of unreacted payload

Caption: Workflow for antibody conjugation using a Mal-PEG5 linker.

Conclusion

The choice between this compound and SMCC for antibody conjugation is highly dependent on the specific application and the properties of the cytotoxic payload. For hydrophobic drugs, or when a higher DAR is desired without compromising solubility and stability, the hydrophilic this compound linker offers clear advantages. The PEG spacer can improve the pharmacokinetic profile of the ADC, potentially leading to a longer in vivo half-life and reduced off-target toxicity.

SMCC, on the other hand, is a well-established and widely used linker that provides a stable connection for many applications. Its more rigid structure may be preferable in certain contexts. However, its hydrophobicity can be a limitation, particularly with hydrophobic payloads, and may lead to aggregation and a less favorable pharmacokinetic profile.

Ultimately, the optimal linker choice should be determined through empirical testing, evaluating the performance of the resulting ADC in relevant in vitro and in vivo models to ensure the desired therapeutic index is achieved.

References

A Comparative Guide to Analytical Techniques for Validating ADC Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics hinges on the precise and thorough characterization of their structure and function. A critical quality attribute (CQA) that profoundly influences the efficacy and safety of an ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. This guide provides a comparative overview of key analytical techniques employed to validate ADC conjugation, with a focus on determining the DAR, drug load distribution, and other essential parameters.

Key Analytical Techniques for ADC Conjugation Validation

A variety of analytical techniques are utilized to provide a comprehensive understanding of ADC characteristics. These methods range from simple spectrophotometric assays to sophisticated chromatographic and mass spectrometric analyses. The choice of technique often depends on the specific information required, the stage of development, and the nature of the ADC itself (e.g., cysteine vs. lysine conjugation).

Summary of Analytical Techniques
TechniquePrincipleKey ApplicationsAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance to determine concentration based on the Beer-Lambert law.[1][][3][4]Determination of average DAR.[1]Simple, convenient, and rapid.Provides only the average DAR, not the distribution. Requires distinct absorbance maxima for the antibody and drug. Potential for interference from free drug.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Determination of DAR and drug load distribution for cysteine-linked ADCs.Mild, non-denaturing conditions preserve the native ADC structure. Reference technique for cysteine-linked ADCs.Not ideal for lysine-linked ADCs due to heterogeneity. Use of non-volatile salts can be incompatible with mass spectrometry (MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions.Determination of average DAR and drug load distribution. Analysis of light and heavy chain drug loading after reduction.High resolution and compatibility with MS. Orthogonal method to HIC.Denaturing conditions can alter the ADC structure. May not be suitable for all ADC types, particularly heterogeneous lysine-linked conjugates.
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Quantitation of aggregates, monomers, and fragments.Standard method for characterizing protein aggregation. Can be performed with aqueous mobile phases.Non-specific interactions between the ADC and the stationary phase can occur.
Capillary Electrophoresis (CE-SDS) Separates molecules based on their electrophoretic mobility in a capillary filled with a gel sieve matrix.Purity determination, analysis of charge heterogeneity, and assessment of positional isomers.High efficiency and resolution. Can provide information on the sites of conjugation.Can be complex to set up and validate.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net surface charge.Analysis of charge variants.Non-denaturing method that can resolve charge-based modifications. Allows for fractionation for further characterization.Linker-drug conjugation can affect separation performance. Method development can be time-consuming.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, 2D-LC) Measures the mass-to-charge ratio of ionized molecules.Intact mass analysis, DAR determination, mapping of conjugation sites, and impurity characterization.Provides detailed molecular weight information and structural insights. Highly versatile for various ADC components.ADC formulation buffers may not be MS-compatible. Ionization efficiency can be affected by drug load for lysine-conjugated ADCs.

Experimental Protocols and Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for key techniques.

UV/Vis Spectroscopy for Average DAR Determination

Methodology:

  • Determine the molar extinction coefficients of the unconjugated antibody and the free drug at two different wavelengths (e.g., 280 nm and the wavelength of maximum absorbance for the drug).

  • Measure the absorbance of the ADC sample at the same two wavelengths.

  • Calculate the concentrations of the antibody and the drug in the ADC sample using the Beer-Lambert law and a set of simultaneous equations.

  • The average DAR is calculated as the molar ratio of the drug to the antibody.

UV_Vis_DAR_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis ADC ADC Sample Measure_Absorbance Measure ADC Absorbance (e.g., 280 nm & λmax_drug) ADC->Measure_Absorbance mAb Antibody Standard Measure_Extinction Determine Extinction Coefficients (mAb, Drug) mAb->Measure_Extinction Drug Drug Standard Drug->Measure_Extinction Calculate_Concentrations Calculate Concentrations (Antibody & Drug) Measure_Extinction->Calculate_Concentrations Measure_Absorbance->Calculate_Concentrations Calculate_DAR Calculate Average DAR Calculate_Concentrations->Calculate_DAR

Workflow for average DAR determination by UV/Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Methodology:

  • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR) is used.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7.0), often containing an organic modifier like isopropanol.

  • Gradient: A descending salt gradient is used to elute the ADC species. The unconjugated antibody elutes first, followed by species with increasing DAR values (DAR2, DAR4, etc.) due to their increased hydrophobicity.

  • Detection: UV absorbance is monitored, typically at 280 nm.

  • Data Analysis: The peak area of each species is used to calculate the relative distribution and the weighted average DAR.

HIC_Workflow ADC_Sample ADC Sample Injection HIC_Column HIC Column Separation (Descending Salt Gradient) ADC_Sample->HIC_Column UV_Detector UV Detection (280 nm) HIC_Column->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Data_Analysis Peak Integration & Weighted Average DAR Calculation Chromatogram->Data_Analysis

Experimental workflow for HIC analysis of ADC DAR distribution.
Reversed-Phase HPLC (RP-HPLC) for DAR of Reduced ADC

Methodology:

  • Sample Preparation: The ADC sample is reduced using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.

  • Column: A reversed-phase column (e.g., C4, C8) is employed.

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in water).

  • Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient: An increasing organic solvent gradient is used to elute the light and heavy chains and their drug-conjugated forms.

  • Detection: UV absorbance (e.g., 280 nm) and/or mass spectrometry.

  • Data Analysis: The weighted average DAR is calculated from the peak areas of the different light and heavy chain species.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ADC_Sample ADC Sample Reduction Reduction with DTT ADC_Sample->Reduction Injection Inject Reduced Sample Reduction->Injection RP_Column RP-HPLC Separation (Organic Solvent Gradient) Injection->RP_Column Detection UV and/or MS Detection RP_Column->Detection Chromatogram Chromatogram of Light & Heavy Chains Detection->Chromatogram DAR_Calc Calculate Weighted Average DAR Chromatogram->DAR_Calc

Workflow for RP-HPLC analysis of reduced ADC to determine DAR.

Comparison of Performance

ParameterUV/Vis SpectroscopyHICRP-HPLCLC-MS
Information Provided Average DARDAR distribution, unconjugated antibodyDAR distribution (reduced), light/heavy chain loadingIntact mass, DAR distribution, conjugation sites, impurities
Sample State NativeNativeDenatured, ReducedNative or Denatured
Throughput HighMediumMediumLow to Medium
Complexity LowMediumMediumHigh
MS Compatibility N/ALow (with non-volatile salts)HighDirect
Typical Application Rapid screening, in-process controlQC release testing for Cys-linked ADCsOrthogonal method for DAR, detailed characterizationIn-depth characterization, impurity identification

Conclusion

The validation of ADC conjugation is a multifaceted process that requires the application of several orthogonal analytical techniques. While UV/Vis spectroscopy offers a quick estimation of the average DAR, chromatographic methods like HIC and RP-HPLC provide more detailed information on drug load distribution. For a comprehensive structural elucidation, including the determination of conjugation sites and the identification of impurities, mass spectrometry-based methods are indispensable. The selection of the most appropriate analytical strategy will depend on the specific ADC, the stage of development, and the regulatory requirements. A combination of these techniques is often employed to ensure a thorough and accurate characterization of these complex biotherapeutics.

References

A Comparative Guide to the Mass Spectrometry Analysis of Mal-PEG5-Mal Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the use of bifunctional crosslinkers is essential for creating well-defined and effective therapeutic and diagnostic agents. The Mal-PEG5-Mal conjugate, a homobifunctional linker with two maleimide groups separated by a five-unit polyethylene glycol (PEG) spacer, is a valuable tool for selectively crosslinking molecules containing thiol (-SH) groups, such as cysteine residues in peptides and proteins. The precise characterization of the resulting conjugates is critical to ensure their quality, efficacy, and safety. Mass spectrometry (MS) stands as a cornerstone technique for the in-depth analysis of these conjugates, providing crucial information on molecular weight, conjugation efficiency, and structural integrity.

This guide provides a comparative overview of the primary mass spectrometry techniques used for the analysis of this compound conjugates, alongside alternative analytical methods. We will delve into experimental protocols, present comparative data, and visualize key workflows to equip researchers with the knowledge to make informed decisions for their analytical strategies.

Mass Spectrometry for Comprehensive Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound conjugates, MS can confirm the successful crosslinking, determine the stoichiometry of the conjugation, and identify any side products or unreacted species. The two most common ionization techniques for analyzing these types of biomolecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Comparison of Mass Spectrometry Techniques
FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Principle Soft ionization technique that generates multiply charged ions from a solution.Soft ionization technique that uses a matrix to absorb laser energy and generate predominantly singly charged ions.
Coupling Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).Typically an offline technique, though coupling with LC is possible.
Sample State Analyzed from solution.Co-crystallized with a matrix on a target plate.
Ionization Produces a series of multiply charged ions, requiring deconvolution to determine the molecular mass.Primarily generates singly charged ions ([M+H]⁺), leading to simpler spectra.
Mass Accuracy High mass accuracy and resolution, especially with Orbitrap and FT-ICR analyzers.Good mass accuracy, typically with Time-of-Flight (TOF) analyzers.
Throughput High throughput with autosamplers.High throughput with multi-spot target plates.
Best For Accurate mass determination of intact conjugates, analysis of complex mixtures (with LC), and detailed structural analysis through fragmentation (MS/MS).Rapid screening of conjugation reactions, determination of molecular weight distributions, and analysis of high molecular weight conjugates.

Quantitative Data Summary

The following tables provide representative data from the analysis of a model peptide (Peptide A, with a single cysteine) cross-linked with this compound to form a homodimer.

Table 1: Molecular Weight Determination
AnalyteTheoretical Mass (Da)Observed Mass (ESI-MS, Da)Observed Mass (MALDI-MS, Da)Mass Accuracy (ppm, ESI-MS)
Peptide A1500.71500.721500.813.3
This compound440.4440.18440.2-
Peptide A Dimer (Cross-linked)3441.83441.953442.143.6
Table 2: Conjugation Efficiency Analysis by LC-MS
SpeciesRetention Time (min)Peak Area (%)
Unreacted Peptide A10.215
This compound Hydrolysis Product12.55
Peptide A Dimer (Cross-linked)18.780

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are generalized protocols for the mass spectrometric analysis of this compound conjugates.

ESI-MS Protocol for Intact Conjugate Analysis
  • Sample Preparation:

    • Dissolve the this compound conjugate in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 µM.

    • Desalt the sample using a C4 ZipTip or equivalent to remove non-volatile salts.

  • Liquid Chromatography (LC) Parameters:

    • Column: C4 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (Q-TOF or Orbitrap) Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Mass Range: 500 - 4000 m/z.

    • Data Analysis: Deconvolute the multiply charged spectrum to obtain the zero-charge mass of the conjugate.

MALDI-MS Protocol for Rapid Screening
  • Sample and Matrix Preparation:

    • Prepare a saturated solution of sinapinic acid (matrix) in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid.

    • Mix the desalted conjugate sample (1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometer (MALDI-TOF) Settings:

    • Ionization Mode: Positive ion.

    • Laser Intensity: Optimized for best signal-to-noise ratio without significant fragmentation.

    • Mass Range: 1000 - 5000 Da.

Visualization of Workflows and Structures

To better illustrate the processes and molecules involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Conjugation Conjugation Reaction (Peptide + this compound) Desalting Desalting Conjugation->Desalting LC_Separation LC Separation Desalting->LC_Separation LC-MS MALDI_MS MALDI-MS Desalting->MALDI_MS MALDI-MS ESI_MS ESI-MS LC_Separation->ESI_MS Deconvolution Deconvolution ESI_MS->Deconvolution Database_Search Database Search MALDI_MS->Database_Search Quantification Quantification Deconvolution->Quantification Database_Search->Quantification

Experimental workflow for the mass spectrometry analysis of this compound conjugates.

mal_peg5_mal_conjugate cluster_peptide1 Peptide 1 cluster_linker This compound Linker cluster_peptide2 Peptide 2 p1 N-term ... Cys ... C-term linker Maleimide (PEG)5 Maleimide p1:Cys->linker:m1 Thioether bond p2 N-term ... Cys ... C-term linker:m2->p2:Cys Thioether bond

Structure of a this compound cross-linked peptide dimer.

MS/MS Fragmentation of this compound Conjugates

Tandem mass spectrometry (MS/MS) is instrumental in confirming the identity of the cross-linked peptides and pinpointing the exact site of modification. The fragmentation pattern of a peptide cross-linked with this compound will exhibit characteristic features.

Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), fragmentation occurs along the peptide backbone, producing b- and y-type ions. The presence of the cross-linker introduces a significant mass modification on the cysteine residue. The fragmentation of the PEG chain itself can also occur, leading to a series of neutral losses of ethylene glycol units (44 Da).

A key fragmentation pathway for the thiosuccinimide moiety (the product of the maleimide-thiol reaction) involves a characteristic cleavage. This can result in fragment ions corresponding to the peptide with a remnant of the linker attached. For instance, cleavage of the succinimide ring can lead to specific neutral losses that are indicative of the cross-link.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach provides a more comprehensive characterization of this compound conjugates.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is an excellent method for detecting and quantifying aggregates that may form during the conjugation reaction. It can also separate the cross-linked dimer from the unreacted monomer.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for assessing the purity of the conjugate and separating different conjugated species, as shown in the LC-MS data above.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight. It provides a straightforward visual confirmation of the cross-linking reaction, showing a band for the higher molecular weight dimer and a band for the unreacted monomer.

Conclusion

The robust characterization of this compound conjugates is crucial for their successful application in research and drug development. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled depth in confirming the identity, purity, and structure of these conjugates. ESI-MS provides high-resolution and accurate mass data, while MALDI-MS is ideal for rapid screening. The analysis of fragmentation patterns in MS/MS experiments further solidifies the identification of cross-linked species. By integrating mass spectrometry with complementary techniques such as SEC and RP-HPLC, researchers can ensure a comprehensive understanding of their this compound conjugates, leading to more reliable and reproducible results.

A Comparative Guide to the Stability of Mal-PEG5-mal Thioether Bonds

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the stability of the linkage between a biomolecule and a payload is paramount to the efficacy and safety of the resulting conjugate. For researchers, scientists, and drug development professionals, particularly those working on antibody-drug conjugates (ADCs) or other targeted therapies, understanding the nuances of linker stability is critical. This guide provides a comprehensive comparison of the stability of thioether bonds formed using Mal-PEG5-mal, a homobifunctional maleimide linker, against other common and next-generation alternatives, supported by experimental data and detailed protocols.

The quintessential challenge with traditional maleimide-based linkers lies in the reversibility of the thioether bond. The succinimide ring formed upon the Michael addition of a thiol to a maleimide is susceptible to a retro-Michael reaction. This reversal can lead to deconjugation and subsequent transfer of the payload to other thiol-containing molecules in vivo, such as glutathione or serum albumin, potentially causing off-target toxicity and reducing therapeutic efficacy[1][2][3].

A key stabilizing event is the hydrolysis of the succinimide ring to form a ring-opened, stable succinamic acid thioether, which is resistant to the retro-Michael reaction[2][4]. However, the rate of this beneficial hydrolysis is often slow for conventional N-alkyl maleimides, creating a window of vulnerability for deconjugation. This has spurred the development of next-generation maleimides designed to enhance stability.

Comparative Stability Data

The stability of a maleimide-thioether bond is primarily dictated by the chemistry of the maleimide itself. Factors such as N-substituents on the maleimide ring and the presence of leaving groups on the maleimide's carbon-carbon double bond significantly influence the rates of the competing retro-Michael and hydrolysis reactions. The following tables summarize quantitative data on the stability of various maleimide-based linkers.

Table 1: Hydrolysis Half-life of Unconjugated Maleimide Reagents

This table compares the intrinsic hydrolytic stability of the maleimide reagent before it has reacted with a thiol. A shorter half-life indicates the reagent is less stable in aqueous buffer, which can be a challenge during the conjugation process.

Maleimide Reagent TypeSpecific ExamplepHTemperature (°C)Half-life (t½)Key FindingReference(s)
N-Alkyl MaleimideN-ethylmaleimide7.422~55 minStandard maleimide shows moderate stability.
N-Aryl MaleimideN-phenylmaleimide7.422~55 minSimilar initial stability to N-alkyl maleimides.
N-Aryl Maleimide (EWG)N-(p-fluoro)phenylmaleimide7.422~28 minElectron-withdrawing groups (EWG) decrease stability.
Dibromomaleimide (DBM)N-methyl-dibromomaleimide7.4RT17.9 minHalogenated maleimides hydrolyze more rapidly.

Table 2: Post-Conjugation Stability and Hydrolysis Half-life of Thioether Adducts

This table presents the stability of the thioether bond after conjugation. It highlights the rate of the stabilizing hydrolysis reaction and the overall stability in the presence of competing thiols. A shorter hydrolysis half-life is generally desirable as it leads to a more rapid "locking" of the stable, ring-opened conjugate.

Linker TypeSpecific ExampleConditionHalf-life (t½) of Hydrolysis% Intact after ChallengeKey FindingReference(s)
N-Alkyl Maleimide AdductMaleimidocaproylpH 7.4, 37°C> 1 week~50% (after 2 weeks in NAC)Very slow hydrolysis leads to susceptibility to thiol exchange.
N-Alkyl Maleimide-PEG AdductMaleimide-PEG on Hb1 mM Glutathione, 37°CNot Reported<70% (after 7 days)PEGylated maleimide still shows significant deconjugation.
N-Aryl Maleimide AdductN-phenylmaleimide adductpH 7.4, 37°C~1.5 hours>90% (after 200h in serum)Aryl group significantly accelerates stabilizing hydrolysis.
Self-Hydrolyzing Maleimide AdductAdjacent amino grouppH 7.4, RT~2-2.6 hours~100% (after 2 weeks in NAC)Intramolecular catalysis provides rapid and efficient hydrolysis.
Dibromomaleimide (DBM) AdductDBM with C-2 linker on AbpH 8.5, RT~16-19 minutes~100% (after 10 days at pH 7.4)Forms a highly stable, hydrolyzed maleamic acid bridge rapidly.
Diiodomaleimide (DIM) Adductbis-DIM PEG Cross-linkerHuman Serum, 37°CNot ReportedStable (no cleavage after 1 week)Forms robustly stable protein-protein conjugates.
Thiazine LinkerN-terminal Cys conjugationGlutathioneNot Reported>20x less susceptible to GSH adductForms a rearranged, highly stable thiazine structure.
Mono-sulfone-PEG AdductMono-sulfone-PEG on Hb1 mM Glutathione, 37°CNot Applicable>90% (after 7 days)A non-maleimide alternative with superior stability.

While specific data for a this compound linker is not extensively published, its behavior can be inferred from the data on N-Alkyl Maleimide-PEG adducts. The thioether bonds would be expected to exhibit stability profiles similar to other N-alkyl maleimides, meaning they are prone to the retro-Michael reaction until the slow hydrolysis of the succinimide rings occurs. Next-generation alternatives, particularly dibromo- and diiodomaleimides, offer a clear advantage by forming significantly more stable linkages, either through rapid hydrolysis to a locked maleamic acid form or by forming intrinsically more stable bonds.

Experimental Protocols

To aid researchers in assessing the stability of their own bioconjugates, the following are detailed methodologies for key stability assays.

Protocol 1: Serum/Plasma Stability Assay

This protocol assesses the stability of a bioconjugate in a physiologically relevant matrix by monitoring its integrity over time.

Objective: To determine the rate of conjugate degradation or payload loss in serum or plasma.

Materials:

  • Purified bioconjugate (e.g., protein conjugated via this compound).

  • Human or other species-specific serum/plasma, pre-screened for interfering components.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • Quenching solution (e.g., 2% formic acid in acetonitrile).

  • Analysis system: LC-MS (e.g., Q-TOF or Orbitrap) for intact mass analysis or HPLC (e.g., SEC or RP-HPLC) for quantification.

Procedure:

  • Sample Preparation: Spike the bioconjugate into pre-warmed (37°C) serum or plasma to a final concentration of ~100 µg/mL. Prepare a control sample by spiking the conjugate into PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a cold quenching solution to stop enzymatic activity and degradation.

  • Analysis:

    • LC-MS: Analyze the samples to determine the amount of intact conjugate remaining. Deconvolution of the mass spectra can provide the relative abundance of the intact conjugate versus degraded or deconjugated species.

    • HPLC: Use Size Exclusion Chromatography (SEC-HPLC) to monitor for aggregation or fragmentation, or Reverse-Phase HPLC (RP-HPLC) to quantify the remaining intact conjugate.

  • Data Interpretation: Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.

Protocol 2: Glutathione (GSH) Challenge Assay

This assay assesses the susceptibility of the thioether bond to the retro-Michael reaction by incubating the conjugate with a high concentration of a competing thiol.

Objective: To evaluate the stability of the maleimide-thioether linkage against thiol-mediated exchange.

Materials:

  • Purified bioconjugate.

  • PBS, pH 7.4.

  • L-Glutathione (reduced), to prepare a concentrated stock solution (e.g., 100 mM in PBS).

  • Incubator at 37°C.

  • RP-HPLC system with a column suitable for protein analysis (e.g., C4 or C8).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the bioconjugate (e.g., final concentration of 0.5 mg/mL) with the GSH stock solution to achieve a final GSH concentration of 5-10 mM.

  • Control Sample: Prepare a control sample of the bioconjugate in PBS without GSH.

  • Incubation: Incubate both the test and control samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.

  • Analysis: Analyze the samples directly by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to resolve the intact conjugate from any deconjugated protein or payload-GSH adducts.

    • Detection: Monitor absorbance at 280 nm (for protein) and a wavelength appropriate for the payload, if it has a chromophore.

  • Data Interpretation: Integrate the peak area corresponding to the intact bioconjugate at each time point. Calculate the percentage remaining relative to the T=0 sample and plot the stability profile.

Visualizations

The following diagrams illustrate the key chemical pathways governing maleimide-thioether bond stability and a typical experimental workflow.

Stability_Pathways cluster_reaction Initial Conjugation cluster_fate Fate of Thioether Adduct Protein-SH Protein-SH Thioether_Adduct Thioether Adduct (Succinimide Ring) Protein-SH->Thioether_Adduct Michael Addition Mal-Linker Mal-Linker Mal-Linker->Thioether_Adduct Stable_Adduct Stable Adduct (Ring-Opened) Thioether_Adduct->Stable_Adduct Hydrolysis (Irreversible, Desirable) Deconjugated Deconjugated Protein + Linker-Payload Thioether_Adduct->Deconjugated Retro-Michael (Reversible, Undesirable) Thiol_Exchange Off-Target Conjugation Deconjugated->Thiol_Exchange Albumin-SH, GSH

Maleimide-thioether bond stability pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Stability Assay cluster_analysis Analysis Conjugate Purified Bioconjugate Incubation_Mix Spike & Mix Conjugate->Incubation_Mix Matrix Serum / Plasma or GSH Buffer Matrix->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Sample Sample at Time Points (0, 1, 4, 24, 48h...) Incubate->Sample Quench Quench Reaction Sample->Quench Analysis LC-MS or HPLC Analysis Quench->Analysis Data Quantify Intact Conjugate vs. Degradation Products Analysis->Data Result Determine Stability Profile / Half-life Data->Result

Workflow for assessing conjugate stability.

References

Beyond the Thiol-Maleimide Dance: A Guide to Stable Bioconjugation Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the maleimide-thiol reaction has long been a workhorse. However, the inherent instability of the resulting thiosuccinimide linkage, susceptible to retro-Michael addition and thiol exchange in physiological environments, presents a significant challenge for the development of robust and effective bioconjugates. This guide provides an objective comparison of promising alternatives to the conventional Mal-PEG5-mal linker, supported by experimental data, detailed protocols, and workflow visualizations to inform the selection of next-generation bioconjugation strategies.

The limitations of maleimide-based conjugation are particularly critical in the context of antibody-drug conjugates (ADCs), where premature payload release can lead to off-target toxicity and reduced therapeutic efficacy. The search for more stable linkages has led to the development of several innovative chemical approaches that offer enhanced stability, specificity, and versatility in bioconjugation.

Performance Comparison: Stability Under Scrutiny

The primary driver for seeking alternatives to maleimide-PEG linkers is the stability of the final conjugate. The following tables summarize the quantitative performance of several next-generation conjugation chemistries compared to the traditional maleimide-thiol adduct.

Table 1: Comparative Stability of Thiol Conjugates in the Presence of a Competing Thiol (Glutathione)

Linker ChemistryModel SystemIncubation Conditions% Intact Conjugate RemainingReference
Maleimide Hemoglobin-maleimide-PEG1 mM Glutathione, 37°C, 7 days< 70%[1]
Mono-Sulfone Hemoglobin-mono-sulfone-PEG1 mM Glutathione, 37°C, 7 days> 90%[1]
Maleimide N-Acetyl-cysteine (NAC)-maleimide10 mM Glutathione, pH 7.5, 5 days~20%[2]
5-Hydroxy-pyrrolone (5HP2O) N-Acetyl-cysteine (NAC)-5HP2O10 mM Glutathione, pH 7.5, 5 days~70%[2]

Table 2: Hydrolytic Stability of Unconjugated Reagents

ReagentpH ConditionsIncubation TimeStabilityReference
N-benzyl maleimide pH 6, 7, and 824 hours at 37°CShows degradation[2]
5-Hydroxy-pyrrolone (5HP2O) pH 6, 7, and 824 hours at 37°CNo hydrolysis observed

Emerging Alternatives to Maleimide-PEG Conjugation

Several innovative chemistries have emerged as robust alternatives to the traditional maleimide-thiol reaction. These approaches address the core instability issues while offering unique advantages in terms of reaction kinetics, specificity, and the ability to create more complex bioconjugates.

Mono-Sulfone-PEG: A Stable Thioether Linkage

Mono-sulfone-PEG reagents react with thiols to form a stable thioether bond that is significantly more resistant to thiol exchange than the thiosuccinimide adduct formed from maleimides. This increased stability makes them an excellent choice for applications requiring long-term stability in a physiological environment.

5-Hydroxy-pyrrolones (5HP2Os): Enhanced Stability and Versatility

5-Hydroxy-pyrrolones are another class of reagents that react with thiols to form stable conjugates. These reagents themselves exhibit superior hydrolytic stability compared to maleimides, providing a longer shelf-life and more consistent reaction performance. The resulting thiol conjugates also demonstrate significantly improved resistance to thiol exchange.

Next-Generation Maleimides: Improving on a Classic

Recognizing the utility of the maleimide scaffold, researchers have developed "next-generation" maleimides with enhanced stability profiles.

  • Dibromomaleimides: These reagents can react with two thiol groups, making them ideal for re-bridging reduced disulfide bonds in antibodies. This not only provides a stable linkage but also helps to maintain the native structure of the protein. The resulting conjugate is also more homogeneous than those produced by traditional maleimide chemistry.

  • Self-Hydrolyzing Maleimides: These maleimides are designed with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring after conjugation. This ring-opening "locks" the conjugate in a stable form that is no longer susceptible to the retro-Michael reaction.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of different bioconjugation linkers.

Protocol 1: General Protein-PEG Conjugation
  • Protein Preparation: Dissolve the protein containing a free cysteine in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and remove the excess reducing agent by dialysis or buffer exchange.

  • PEGylation Reaction: Add the PEGylating reagent (e.g., this compound, Mono-Sulfone-PEG, or 5HP2O-PEG) to the protein solution at a defined molar excess (e.g., 5- to 20-fold).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1 to 24 hours) with gentle mixing.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any unreacted PEGylating reagent.

  • Purification: Remove excess reagents and purify the PEGylated protein using a suitable method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by LC-MS to determine the drug-to-antibody ratio (DAR) or PEG-to-protein ratio.

Protocol 2: Glutathione Stability Assay
  • Sample Preparation: Prepare solutions of the purified bioconjugate (e.g., 1 mg/mL) in PBS, pH 7.4.

  • Glutathione Challenge: Add a concentrated solution of reduced glutathione (GSH) to the bioconjugate solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 24, 48, 96, and 168 hours), take aliquots of the reaction mixture.

  • Analysis: Analyze the aliquots by a suitable method to quantify the amount of intact conjugate remaining.

    • LC-MS: Liquid chromatography-mass spectrometry can be used to separate the intact conjugate from the deconjugated protein and payload, allowing for direct quantification.

    • SDS-PAGE: For PEGylated proteins, a shift in the gel band can be used to monitor the loss of the PEG chain over time. Densitometry can be used for semi-quantitative analysis.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the stability profile of the conjugate.

Protocol 3: Serum/Plasma Stability Assay
  • Sample Preparation: Spike the bioconjugate into fresh serum or plasma from the desired species (e.g., human, mouse, rat) to a final concentration of, for example, 100 µg/mL.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points, collect aliquots and immediately freeze them at -80°C to stop any further degradation.

  • Immunocapture (for ADCs): For antibody-drug conjugates, the ADC can be captured from the plasma/serum using affinity beads (e.g., Protein A or G) to separate it from other plasma proteins.

  • Analysis by LC-MS:

    • Intact Mass Analysis: The captured ADC can be eluted and analyzed by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates conjugate instability.

    • Payload Quantification: The supernatant after immunocapture can be analyzed by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the average DAR or the concentration of released payload over time to assess the in-vitro stability of the bioconjugate.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Bioconjugation_Workflow cluster_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein Cysteine-containing Protein Reduction Reduction (if needed) with TCEP Protein->Reduction Purification1 Buffer Exchange/ Dialysis Reduction->Purification1 Incubation Incubation Purification1->Incubation Add Reagent PEG_Reagent Alternative-PEG Reagent PEG_Reagent->Incubation Quenching Quenching (e.g., L-cysteine) Incubation->Quenching Purification2 Purification (SEC or IEX) Quenching->Purification2 Analysis Characterization (SDS-PAGE, LC-MS) Purification2->Analysis

Figure 1. General workflow for bioconjugation with alternative PEG reagents.

Stability_Assay_Workflow cluster_incubation Incubation cluster_sampling Sampling & Analysis Bioconjugate Purified Bioconjugate Challenge Add GSH or Serum/Plasma Bioconjugate->Challenge Incubation Incubate at 37°C Challenge->Incubation Timepoints Collect Aliquots at Time Points Incubation->Timepoints Analysis LC-MS or SDS-PAGE Analysis Timepoints->Analysis

Figure 2. Workflow for in-vitro stability assays of bioconjugates.

Conclusion

The development of stable and homogeneous bioconjugates is paramount for the advancement of targeted therapeutics and diagnostics. While maleimide-based chemistry has been instrumental, its inherent instability necessitates the adoption of more robust alternatives. Mono-sulfone-PEG, 5-hydroxy-pyrrolones, and next-generation maleimides offer significant improvements in conjugate stability. The choice of the optimal linker will depend on the specific application, the nature of the biomolecule, and the desired pharmacokinetic profile. By carefully considering the comparative data and employing rigorous experimental validation as outlined in this guide, researchers can select the most appropriate conjugation strategy to build the next generation of highly effective and safe bioconjugates.

References

A Comparative Guide to Site-Specific Conjugation: Validating Mal-PEG5-Mal and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) hinges on the critical choice of a linker to attach a potent payload to a monoclonal antibody. This decision profoundly impacts the stability, efficacy, and therapeutic window of the final conjugate. This guide provides a comprehensive comparison of Mal-PEG5-Mal, a homobifunctional maleimide linker with a polyethylene glycol (PEG) spacer, against other prevalent and next-generation site-specific conjugation technologies. We present a synthesis of experimental data to objectively evaluate these alternatives, accompanied by detailed protocols for key validation assays.

Executive Summary

Site-specific conjugation aims to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a wider therapeutic index compared to stochastic methods. Maleimide-thiol chemistry is a cornerstone of site-specific conjugation, targeting cysteine residues on the antibody. However, the stability of the resulting thioether bond is a critical consideration. This guide explores the performance of this compound in the context of established and emerging linker technologies, including:

  • Conventional Maleimide Linkers (e.g., SMCC): Widely used, but susceptible to retro-Michael addition, leading to premature drug release.

  • Self-Stabilizing Maleimide Linkers: Engineered to undergo intramolecular hydrolysis, forming a stable, open-ring structure that prevents deconjugation.

  • ThioBridge™ Technology: Re-bridges disulfide bonds, maintaining the antibody's native structure and offering high stability.

  • Sulfone Linkers: Form stable thioether bonds that are resistant to exchange reactions in plasma.

  • Enzymatic Conjugation: Offers precise control over the conjugation site, independent of native cysteine or lysine residues.

Comparative Analysis of Linker Technologies

The selection of a conjugation strategy is a multi-faceted decision that balances reaction efficiency, the stability of the resulting conjugate, and the overall impact on the ADC's biological activity. The following tables summarize key performance indicators for this compound and its alternatives, based on available data from various studies.

Linker Technology Conjugation Chemistry Reported Conjugation Efficiency Key Advantages Key Disadvantages
This compound Thiol-MaleimideHighHydrophilic PEG spacer improves solubility and pharmacokinetics.[]Susceptible to retro-Michael reaction, leading to potential payload loss.[2]
SMCC Thiol-MaleimideHighWell-established chemistry with extensive literature.[]Forms a potentially reversible thiosuccinimide bond, leading to in vivo instability.[2]
Self-Stabilizing Maleimides Thiol-Maleimide with intramolecular hydrolysisHighForms a permanently stable, hydrolyzed bond, preventing payload shedding.Relatively newer technology with less long-term clinical data.
ThioBridge™ Disulfide re-bridgingHighMaintains antibody structure; produces highly homogeneous and stable conjugates.[3]Proprietary technology.
Sulfone Linkers Thiol-SulfoneModerate to HighForms highly stable thioether bonds, resistant to plasma exchange reactions.Reaction kinetics may be slower than maleimide chemistry.
Enzymatic Conjugation Various (e.g., Transglutaminase)HighHighly site-specific, independent of native reactive residues.Requires specific enzyme recognition sites, potentially necessitating antibody engineering.
Linker Technology In Vivo Stability (Representative Data) Impact on Pharmacokinetics Payload Release Mechanism
This compound PEG spacer can improve stability over non-PEGylated linkers.PEGylation generally extends plasma half-life and reduces clearance.Dependent on cleavable/non-cleavable moiety attached to the maleimide.
SMCC Can exhibit faster clearance and payload loss compared to more stable linkers.Hydrophobic nature can lead to aggregation and faster clearance.Dependent on cleavable/non-cleavable moiety attached to the maleimide.
Self-Stabilizing Maleimides Significantly less payload loss over 7 days in a rat model compared to a conventional maleimide linker.Expected to improve PK by preventing off-target payload release.Dependent on cleavable/non-cleavable moiety attached to the maleimide.
ThioBridge™ Maintained stability with no payload loss in ex vivo serum studies, outperforming maleimide conjugates.Enhanced stability leads to improved pharmacokinetic profiles.Dependent on the nature of the attached payload linker.
Sulfone Linkers Fc-S396C sulfone conjugate was significantly more stable than the corresponding maleimide conjugate in human plasma.Improved stability is expected to lead to more predictable and favorable PK.Dependent on the nature of the attached payload linker.
Enzymatic Conjugation Generally high, as the linkage is a stable covalent bond.Favorable, due to the homogeneity of the conjugate.Dependent on the linker conjugated via the enzymatic method.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of different conjugation technologies. The following sections provide methodologies for key assays used in the characterization of ADCs.

Site-Specific Conjugation via Thiol-Maleimide Chemistry

This protocol describes a general procedure for conjugating a maleimide-functionalized payload to an antibody with available cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • This compound or other maleimide-containing linker-payload.

  • Conjugation Buffer: PBS, pH 7.2-7.4, with 1 mM EDTA.

  • Quenching Solution: N-acetylcysteine in PBS.

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in conjugation buffer to a final concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove excess TCEP by passing the reduced antibody solution through a desalting column pre-equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately add the maleimide-functionalized linker-payload to the reduced antibody solution at a 5- to 10-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the maleimide reagent) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using a pre-equilibrated SEC column.

    • Collect the protein-containing fractions, pool them, and concentrate if necessary.

SDS-PAGE Analysis for Conjugation Confirmation

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the increase in molecular weight upon conjugation.

Materials:

  • Polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • SDS-PAGE running buffer.

  • Sample loading buffer (with and without a reducing agent like β-mercaptoethanol or DTT).

  • Protein molecular weight standards.

  • Coomassie Brilliant Blue or other protein stain.

  • Destaining solution.

Procedure:

  • Sample Preparation:

    • Prepare samples of the unconjugated antibody and the purified ADC.

    • For reducing conditions, mix the protein sample with loading buffer containing a reducing agent and heat at 95-100°C for 5 minutes.

    • For non-reducing conditions, mix the protein sample with loading buffer without a reducing agent.

  • Electrophoresis:

    • Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

    • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Compare the migration of the ADC bands to the unconjugated antibody bands. A successful conjugation will result in a shift to a higher molecular weight for the ADC.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Purity and Aggregation Analysis

SEC-HPLC is a critical method for determining the purity of the ADC and quantifying the presence of aggregates.

Materials:

  • HPLC system with a UV detector.

  • SEC column suitable for protein analysis (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8-7.0.

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Analysis:

    • Inject a defined amount of the purified ADC onto the column.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later-eluting peaks correspond to fragments or unconjugated payload.

    • Calculate the percentage of monomer, aggregates, and other species.

Mass Spectrometry for Intact Mass Analysis and DAR Determination

High-resolution mass spectrometry (MS) is the gold standard for confirming the identity of the ADC and determining the drug-to-antibody ratio (DAR).

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap).

  • Reversed-phase or SEC column suitable for online MS.

  • Mobile phases compatible with MS (e.g., water and acetonitrile with 0.1% formic acid).

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample in an appropriate buffer. For analysis of light and heavy chains, the sample can be reduced prior to injection.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the components using an appropriate chromatographic gradient.

    • Acquire mass spectra of the eluting species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).

    • Calculate the average DAR by taking a weighted average of the different drug-loaded species.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • ADC and control antibody.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., SDS in HCl or DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

    • Add the diluted ADCs and controls to the cells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values.

Visualizing Workflows and Pathways

Graphical representations of complex biological processes and experimental workflows can greatly enhance understanding. The following diagrams are provided in the DOT language for use with Graphviz.

Thiol-Maleimide Conjugation Workflow

Thiol_Maleimide_Conjugation cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (with disulfide bonds) reduced_mAb Reduced Antibody (with free thiols) mAb->reduced_mAb Disulfide Reduction ADC Antibody-Drug Conjugate (ADC) reduced_mAb->ADC Thioether Bond Formation TCEP TCEP TCEP->mAb linker_payload This compound -Payload linker_payload->reduced_mAb purified_ADC Purified ADC ADC->purified_ADC SEC Purification analysis Characterization (SDS-PAGE, SEC-HPLC, MS) purified_ADC->analysis HER2_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_trafficking Intracellular Trafficking cluster_payload_release Payload Release & Action ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 1. Binding complex ADC-HER2 Complex endosome Endosome complex->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload lysosome->payload 4. Linker Cleavage & Payload Release tubulin Microtubules payload->tubulin 5. Microtubule Disruption apoptosis Apoptosis (Cell Death) tubulin->apoptosis HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Dimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K RAS RAS HER2_HER3->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binding & Internalization (Blocks Signaling)

References

A Comparative Guide to Functional Assays for Proteins Modified with Mal-PEG5-Mal and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays for proteins modified with Maleimide-PEG5-Maleimide (Mal-PEG5-Mal) and alternative protein modification reagents. It is designed to assist researchers in selecting the most appropriate conjugation chemistry and in assessing the biological function of the resulting bioconjugates. This document outlines key experimental protocols and presents supporting data to facilitate informed decision-making in the development of therapeutic proteins and other bioconjugates.

Introduction to Protein Modification with PEG

Polyethylene glycol (PEG)ylation is a widely utilized strategy to enhance the therapeutic properties of proteins. By covalently attaching PEG chains, researchers can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity. The choice of linker chemistry for PEG attachment is critical, as it can impact the stability of the conjugate and the biological activity of the protein. This compound is a homobifunctional crosslinker that reacts with free thiol groups on cysteine residues. While maleimide chemistry is prevalent, concerns about the stability of the resulting thioether bond have led to the development of alternative strategies. This guide will explore functional assays relevant to proteins modified with this compound and compare the stability of maleimide linkages to that of alternative conjugation chemistries.

Comparison of Linker Stability

A critical aspect of bioconjugate development is the stability of the linkage between the protein and the PEG moiety. The thioether bond formed by the reaction of a maleimide with a thiol group can be susceptible to retro-Michael addition, leading to deconjugation. This is particularly relevant in the in vivo environment where competing thiols, such as glutathione, are present. Newer generations of PEGylation reagents have been developed to address this stability issue.

Linker ChemistryReagent ExampleKey Stability CharacteristicsReference
Maleimide This compoundThe thioether bond is susceptible to retro-Michael reaction, leading to potential deconjugation in the presence of competing thiols like glutathione.[1][2][1][2]
Mono-sulfone PEG Mono-sulfone-PEGForms a more stable linkage compared to maleimide-PEG. In a comparative study, the mono-sulfone-PEG adduct was significantly more stable when incubated with reduced glutathione.[3]
Thiazine Linker N-terminal Cysteine + Maleimide-PEGForms a rearranged thiazine structure that is markedly more stable than the standard thioether linkage. It is over 20 times less susceptible to glutathione adduct formation.
Carbonylacrylic Carbonylacrylic-PEGForms a stable thioether conjugate that is resistant to degradation in plasma.

Functional Assays for Modified Proteins

The biological activity of a protein post-modification is a paramount consideration. A variety of in vitro assays can be employed to determine if the conjugation process has adversely affected the protein's function. The choice of assay depends on the protein's mechanism of action.

Enzyme Activity Assays

For enzymes, functional assays typically measure the rate of substrate conversion to product. PEGylation can sometimes lead to a decrease in enzymatic activity due to steric hindrance around the active site.

Example: Lysozyme Activity Assay

Lysozyme is a natural bactericidal enzyme that hydrolyzes the β-1,4-N-acetylglucosamine linkage in the cell walls of Gram-positive bacteria. Its activity can be assessed using various substrates.

  • Protocol 1: Micrococcus lysodeikticus Turbidity Assay

    • Prepare a suspension of Micrococcus lysodeikticus in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.2).

    • Add a known concentration of the native or PEGylated lysozyme to the bacterial suspension.

    • Monitor the decrease in turbidity at 450 nm over time using a spectrophotometer.

    • The rate of decrease in turbidity is proportional to the enzymatic activity.

  • Protocol 2: Glycol Chitosan Chromogenic Assay

    • Prepare a solution of glycol chitosan in an appropriate buffer (e.g., 100 mM acetate buffer, pH 5.5).

    • Incubate the native or PEGylated lysozyme with the glycol chitosan solution at 40°C for 30 minutes.

    • Stop the reaction and develop a colorimetric signal by adding a solution of potassium ferricyanide and sodium carbonate, followed by boiling.

    • Measure the absorbance at 420 nm. The intensity of the color is related to the enzymatic activity.

Cell-Based Proliferation and Cytotoxicity Assays

For cytokines and other signaling proteins, cell-based assays are essential to determine their ability to induce a biological response in target cells.

Example: TNF-α Cytotoxicity Assay

Tumor Necrosis Factor-alpha (TNF-α) is a cytokine that can induce apoptosis in certain cell lines, such as the murine L929 fibroblast cell line.

  • Protocol: L929 Cytotoxicity Assay

    • Seed L929 cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the native or PEGylated TNF-α.

    • Add the TNF-α dilutions to the cells in the presence of a sensitizing agent like Actinomycin D.

    • Incubate for 18-24 hours.

    • Assess cell viability using a colorimetric method such as the MTT or a luminescent method like CellTiter-Glo®.

    • The decrease in cell viability is proportional to the cytotoxic activity of the TNF-α.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays

For therapeutic antibodies, it is crucial to assess whether PEGylation affects their effector functions, such as ADCC.

  • Protocol: ADCC Reporter Assay

    • Plate target cells that express the antigen recognized by the antibody.

    • Add the native or PEGylated antibody in a serial dilution.

    • Add effector cells, which can be primary natural killer (NK) cells or an engineered cell line expressing the FcγRIIIa receptor and a reporter gene (e.g., luciferase).

    • Incubate for a defined period to allow for target cell lysis.

    • Measure the reporter gene activity (e.g., luminescence), which correlates with the extent of ADCC.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental Workflow for Comparing PEGylation Reagents

G cluster_0 Protein Preparation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Functional Assays Protein Expression & Purification Protein Expression & Purification Thiol Reduction (if necessary) Thiol Reduction (if necessary) Protein Expression & Purification->Thiol Reduction (if necessary) This compound This compound Thiol Reduction (if necessary)->this compound Alternative PEG Reagent 1 Alternative PEG Reagent 1 Thiol Reduction (if necessary)->Alternative PEG Reagent 1 Alternative PEG Reagent 2 Alternative PEG Reagent 2 Thiol Reduction (if necessary)->Alternative PEG Reagent 2 Purification of Conjugates Purification of Conjugates This compound->Purification of Conjugates Alternative PEG Reagent 1->Purification of Conjugates Alternative PEG Reagent 2->Purification of Conjugates Characterization (SDS-PAGE, MS) Characterization (SDS-PAGE, MS) Purification of Conjugates->Characterization (SDS-PAGE, MS) Enzyme Activity Assay Enzyme Activity Assay Characterization (SDS-PAGE, MS)->Enzyme Activity Assay Cell-Based Assay Cell-Based Assay Characterization (SDS-PAGE, MS)->Cell-Based Assay Binding Assay Binding Assay Characterization (SDS-PAGE, MS)->Binding Assay

Caption: Workflow for comparing protein conjugates.

TNF-α Induced NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK Complex IKK Complex TRAF2->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Ub Ub IκB->Ub Ubiquitination Gene Transcription Gene Transcription NF-κB->Gene Transcription Induces Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NF-κB Releases Nucleus Nucleus

Caption: Canonical NF-κB signaling pathway.

Conclusion

The selection of a PEGylation strategy should be guided by a thorough evaluation of both the chemical stability of the resulting conjugate and its retained biological function. While this compound is a widely used reagent, alternatives such as mono-sulfone-PEG and chemistries that form thiazine linkers offer enhanced stability, which may be advantageous for in vivo applications. The functional assays and protocols detailed in this guide provide a framework for the systematic evaluation of PEGylated proteins, enabling researchers to make data-driven decisions to advance their bioconjugate development programs. It is recommended to perform a side-by-side comparison of different PEGylation chemistries, assessing both stability and in vitro and/or in vivo activity to select the optimal candidate for a specific therapeutic application.

References

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